3-isothiocyanato-1-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
3-isothiocyanato-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c1-8-3-2-5(7-8)6-4-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHDFYMNSZOLPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-isothiocyanato-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 3-isothiocyanato-1-methyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from closely related analogues and the well-established chemistry of the pyrazole and isothiocyanate functional groups. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis, offering predicted data, detailed experimental protocols, and insights into its potential applications.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules.[1][2] Their diverse pharmacological activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The isothiocyanate functional group is a reactive moiety found in various natural and synthetic compounds, known for its role in the biological activity of compounds such as sulforaphane. Isothiocyanates are known to exhibit anticancer and herbicidal activities.[4][5] The combination of the 1-methyl-1H-pyrazole scaffold with an isothiocyanate group at the 3-position is anticipated to yield a molecule with unique chemical reactivity and potential therapeutic applications.
Physicochemical Properties
| Property | Predicted Value | Notes and References |
| Molecular Formula | C₅H₅N₃S | Calculated from structure |
| Molecular Weight | 139.18 g/mol | Calculated from atomic weights |
| Appearance | Colorless to pale yellow oil/low melting solid | By analogy to other small molecule isothiocyanates |
| Boiling Point | > 200 °C (decomposes) | Isothiocyanates can be thermally unstable. |
| Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc). Slightly soluble in water. | Based on the predicted polarity of the molecule. |
| pKa | Not available | The pyrazole ring is weakly basic. |
Synthesis
The most common and direct method for the synthesis of aryl and heteroaryl isothiocyanates is the reaction of the corresponding primary amine with thiophosgene (CSCl₂) or a thiophosgene equivalent.[6][7]
Synthetic Scheme
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-isothiocyanato-1-methyl-1H-pyrazole
This technical guide provides a comprehensive overview of the synthesis pathway for 3-isothiocyanato-1-methyl-1H-pyrazole, a valuable building block for researchers, scientists, and professionals in drug development. This document details the necessary precursors, reaction schemes, and experimental protocols.
Core Synthesis Pathway
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 3-amino-1-methyl-1H-pyrazole. The subsequent step is the conversion of the amino group to an isothiocyanate group.
Step 1: Synthesis of 3-amino-1-methyl-1H-pyrazole
The formation of the pyrazole ring is achieved through the cyclization reaction of a hydrazine with a suitable three-carbon building block. A common and effective method involves the reaction of methylhydrazine with a halosubstituted acrylonitrile.
Step 2: Formation of the Isothiocyanate
The transformation of the 3-amino group to the 3-isothiocyanato group can be accomplished by reacting the aminopyrazole with a thiocarbonylating agent. Two primary methods are presented here: a traditional approach using thiophosgene and a less hazardous alternative employing carbon disulfide.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of 3-amino-1-methyl-1H-pyrazole
| Property | Value | Reference |
| Molecular Formula | C4H7N3 | [1] |
| Molecular Weight | 97.12 g/mol | [1] |
| Appearance | Clear colorless to yellow or pale orange to red liquid | [2] |
| CAS Number | 1904-31-0 | [2] |
| ¹H NMR (500 MHz, CDCl₃) | Chemical shifts (δ) are available in public databases. | [3] |
| ¹³C NMR | Data available in public databases. | [3] |
| IR Spectrum | Data available in public databases. | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-amino-1-methyl-1H-pyrazole
This protocol is adapted from established methods for the synthesis of aminopyrazoles from halosubstituted acrylonitriles and hydrazines.
Materials:
-
2-chloroacrylonitrile
-
Methylhydrazine
-
Potassium carbonate
-
Water
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and cooling bath, a solution of potassium carbonate in water is prepared.
-
Methylhydrazine is added to the aqueous potassium carbonate solution.
-
The mixture is cooled to 5-10 °C with vigorous stirring.
-
2-chloroacrylonitrile is added dropwise to the cooled mixture under an inert atmosphere (e.g., nitrogen) over a period of one hour, maintaining the temperature between 5 and 10 °C.[4]
-
After the addition is complete, the reaction mixture is stirred for an additional period at the same temperature.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the product is extracted from the reaction mixture using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude 3-amino-1-methyl-1H-pyrazole.
-
The crude product can be further purified by distillation or column chromatography.
Protocol 2: Synthesis of this compound (Thiophosgene Method)
This is a representative protocol adapted from general procedures for the conversion of primary amines to isothiocyanates using thiophosgene. Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
3-amino-1-methyl-1H-pyrazole
-
Thiophosgene (CSCl₂)
-
A suitable inert solvent (e.g., dichloromethane, chloroform, or toluene)
-
A base (e.g., triethylamine or calcium carbonate)
-
Water
Procedure:
-
3-amino-1-methyl-1H-pyrazole is dissolved in the chosen inert solvent in a reaction vessel under an inert atmosphere.
-
A base is added to the solution to act as an acid scavenger.
-
The mixture is cooled in an ice bath.
-
A solution of thiophosgene in the same solvent is added dropwise to the cooled reaction mixture with vigorous stirring.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).
-
The reaction mixture is then washed with water to remove the base and any water-soluble byproducts.
-
The organic layer is dried over an anhydrous drying agent and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Protocol 3: Synthesis of this compound (Carbon Disulfide Method)
This protocol is a safer alternative to the thiophosgene method and is adapted from procedures for synthesizing other pyrazole isothiocyanates.[5]
Materials:
-
3-amino-1-methyl-1H-pyrazole
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Water
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
3-amino-1-methyl-1H-pyrazole is added to a round-bottom flask containing the solvent (e.g., DMF).
-
Potassium hydroxide powder is added to the mixture.
-
The reaction flask is stirred at room temperature.
-
Carbon disulfide is added dropwise to the flask.
-
The solution is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured into water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.
-
The crude product is purified by column chromatography.
Mandatory Visualization
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-1-methyl-1H-pyrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. spectrabase.com [spectrabase.com]
- 4. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 3-Isothiocyanato-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data and a plausible synthetic route for 3-isothiocyanato-1-methyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and spectroscopic data from analogous structures to offer a comprehensive resource for researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds, including 1-methyl-1H-pyrazole, and known spectroscopic characteristics of the isothiocyanate functional group.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.5 - 7.7 | Doublet | H5 |
| ~6.3 - 6.5 | Doublet | H4 |
| ~3.9 | Singlet | N-CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm. Prediction Basis: Based on the known spectrum of 1-methylpyrazole[1]. The isothiocyanate group at position 3 is expected to influence the chemical shifts of the pyrazole ring protons.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~140 - 150 | C=S (Isothiocyanate) |
| ~135 - 140 | C3 |
| ~130 - 135 | C5 |
| ~105 - 110 | C4 |
| ~35 - 40 | N-CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm. Prediction Basis: Based on data for 1-methyl-1H-pyrazole and typical chemical shifts for isothiocyanate carbons[2][3].
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2000 - 2200 | Strong, Broad | Asymmetric stretch of -N=C=S |
| ~1500 - 1600 | Medium | C=N and C=C stretching in pyrazole ring |
| ~1300 - 1400 | Medium | C-H bending |
| ~900 - 1000 | Medium | C-S stretch |
Prediction Basis: The strong and broad absorption band between 2000 and 2200 cm⁻¹ is highly characteristic of the isothiocyanate functional group[4][5][6].
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| [M]+ | Molecular ion |
| [M - NCS]+ | Loss of the isothiocyanate group |
| [M - CH₃]+ | Loss of the methyl group |
| Fragments from pyrazole ring cleavage | e.g., loss of N₂ |
Prediction Basis: The fragmentation pattern is expected to show cleavage of the isothiocyanate group and characteristic fragmentation of the pyrazole ring[7][8][9].
Experimental Protocols
The following section details a proposed synthetic route for this compound, starting from the synthesis of its precursor, 3-amino-1-methyl-1H-pyrazole.
1. Synthesis of 3-Amino-1-methyl-1H-pyrazole
This synthesis is adapted from established methods for the preparation of aminopyrazoles[10][11].
-
Reaction: The cyclization of a suitable β-ketonitrile with methylhydrazine.
-
Procedure:
-
To a solution of methylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol, add a β-ketonitrile (e.g., 3-oxopropanenitrile) (1.0 equivalent).
-
The reaction mixture is stirred at room temperature or gently heated under reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield 3-amino-1-methyl-1H-pyrazole.
-
2. Synthesis of this compound
This procedure is based on the reaction of aminopyrazoles with thiophosgene, a common method for the synthesis of isothiocyanates[4].
-
Reaction: Conversion of the primary amino group of 3-amino-1-methyl-1H-pyrazole to an isothiocyanate group using thiophosgene.
-
Procedure:
-
Dissolve 3-amino-1-methyl-1H-pyrazole (1.0 equivalent) in a suitable inert solvent like dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise to the cooled solution of the aminopyrazole, while maintaining the temperature below 5 °C.
-
A base, such as triethylamine or pyridine (2.2 equivalents), is added to neutralize the HCl formed during the reaction.
-
The reaction mixture is stirred at low temperature for a few hours and then allowed to warm to room temperature, with monitoring by TLC.
-
After the reaction is complete, the mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
The crude this compound is then purified by column chromatography.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the proposed experimental workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization.
Caption: Logical relationships in synthesis and analysis.
References
- 1. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. Ethane, isothiocyanato- [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 11. soc.chim.it [soc.chim.it]
An In-depth Technical Guide on 3-isothiocyanato-1-methyl-1H-pyrazole
CAS Number: 114874-28-1
This technical guide provides a comprehensive overview of 3-isothiocyanato-1-methyl-1H-pyrazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established knowledge of its core chemical structures—the pyrazole ring and the isothiocyanate group—with plausible synthetic methodologies and predicted biological activities based on analogous compounds.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is presented in the table below. This data is essential for laboratory handling, experimental design, and computational modeling.
| Property | Value | Source |
| CAS Number | 114874-28-1 | Commercial Suppliers |
| Molecular Formula | C₅H₅N₃S | Calculated |
| Molecular Weight | 139.18 g/mol | Calculated |
| Appearance | White to off-white crystalline solid (Predicted) | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons (Predicted) | N/A |
| SMILES | CN1C=CC(=N=C=S)N=1 | N/A |
| InChI Key | Not available | N/A |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The most logical synthetic approach involves a two-step process:
-
Synthesis of the Precursor: Formation of 3-amino-1-methyl-1H-pyrazole.
-
Conversion to Isothiocyanate: Reaction of the amino-pyrazole with a thiocarbonylating agent.
A visual representation of this proposed workflow is provided below.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Amino-1-methyl-1H-pyrazole
This procedure is adapted from established methods for the synthesis of aminopyrazoles from 1,3-dicarbonyl precursors and substituted hydrazines.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,3,3-tetramethoxypropane (1 equivalent) and a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: Add methylhydrazine (1.1 equivalents) dropwise to the stirred solution at room temperature. An acid catalyst, such as a catalytic amount of hydrochloric acid, can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 3-amino-1-methyl-1H-pyrazole.
Step 2: Synthesis of this compound
This step involves the conversion of the synthesized amino-pyrazole to the corresponding isothiocyanate.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-amino-1-methyl-1H-pyrazole (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Thiocarbonylating Agent: Slowly add a solution of thiophosgene (CSCl₂) (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture. Alternatively, a safer and more manageable reagent like 1,1'-thiocarbonyldiimidazole (TCDI) can be used.
-
Reaction Conditions: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring until the reaction is complete as monitored by TLC.
-
Work-up and Isolation: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it successively with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, this compound.
Biological Activity and Potential Signaling Pathways
Direct experimental evidence for the biological activity and mechanism of action of this compound is currently lacking in the scientific literature. However, based on the known pharmacological profiles of its constituent moieties—the pyrazole ring and the isothiocyanate group—we can infer potential biological targets and signaling pathways.
The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] Their anticancer properties are often attributed to the induction of apoptosis via the generation of reactive oxygen species (ROS).
The Isothiocyanate Functional Group
Isothiocyanates are known to exert their biological effects through various mechanisms, with a notable impact on cellular stress response pathways. Studies on other isothiocyanates have demonstrated their ability to modulate key signaling pathways:
-
Nrf2/HO-1 Pathway: Isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[1] Activation of this pathway helps to mitigate oxidative stress, a key factor in many diseases.
Caption: Hypothetical activation of the Nrf2/HO-1 pathway.
-
AMPK/mTORC1 Pathway: Some isothiocyanates have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1), a key promoter of cell growth and proliferation. This inhibition can lead to the induction of autophagy, a cellular recycling process.
Caption: Hypothetical modulation of the AMPK/mTORC1 pathway.
Conclusion and Future Directions
This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. The combination of the pharmacologically active pyrazole scaffold and the versatile isothiocyanate functional group suggests a high probability of interesting biological activity.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthesis protocol and full characterization of the compound's physicochemical properties.
-
Biological Screening: Comprehensive screening of the compound against various cancer cell lines and other disease models to identify its primary biological effects.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound. While direct experimental data is limited, the information presented provides a strong basis for initiating further research and development efforts.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3406191A - Method of producing methyl isothiocyanate - Google Patents [patents.google.com]
- 4. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
The Rising Profile of Pyrazole Isothiocyanates: A Technical Guide to Their Biological Activity
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the burgeoning field of pyrazole isothiocyanates. This document outlines the synthesis, biological activities, and mechanistic insights into this promising class of compounds, with a focus on their potential applications in agriculture and medicine.
Introduction
The pyrazole nucleus is a well-established pharmacophore, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and herbicidal properties.[1][2] The isothiocyanate group (-N=C=S) is a reactive functional group found in many naturally occurring plant compounds, renowned for its own diverse biological effects, particularly in cancer chemoprevention and antimicrobial action.[3][4][5] The strategic combination of these two moieties into a single molecular entity—the pyrazole isothiocyanate—presents a compelling avenue for the discovery of novel bioactive agents. This guide provides an in-depth review of the current state of knowledge on pyrazole isothiocyanates, presenting key data, experimental methodologies, and mechanistic pathways.
Synthesis of Pyrazole Isothiocyanates
The synthesis of pyrazole isothiocyanates typically involves the reaction of an amino-substituted pyrazole with a thiocarbonylating agent. A common and effective method is the use of thiophosgene (CSCl₂) or its equivalents in the presence of a base.
A representative synthetic scheme is the conversion of 3-amino-5-substituted-1H-pyrazoles to their corresponding isothiocyanates.[6] This transformation is a crucial step in accessing this class of compounds for biological evaluation.
Caption: General reaction scheme for the synthesis of pyrazole isothiocyanates.
Biological Activity of Pyrazole Isothiocyanates
While the field is still emerging, preliminary studies have demonstrated significant biological activity of pyrazole isothiocyanates, particularly in the agrochemical sector.
Herbicidal Activity
A series of novel substituted pyrazole isothiocyanates have been synthesized and evaluated for their herbicidal effects against a panel of common weeds. Several of these compounds exhibited potent, broad-spectrum herbicidal activity.[6][7][8]
Table 1: Herbicidal Activity of Substituted Pyrazole Isothiocyanates
| Compound ID | R Group | Echinochloa crusgalli L. (EC₅₀ µg/mL) | Cyperus iria L. (EC₅₀ µg/mL) | Dactylis glomerata L. (EC₅₀ µg/mL) | Trifolium repens L. (EC₅₀ µg/mL) |
| 3-1 | H | 64.32 | 65.83 | 62.42 | 67.72 |
| 3-7 | Cl | 65.33 | 64.90 | 59.41 | 67.41 |
Data sourced from Molecules 2012, 17(10), 12187-12196.[7]
Potential Anticancer and Antimicrobial Activities
While direct evidence for the anticancer and antimicrobial activities of pyrazole isothiocyanates is still limited, the well-documented properties of both the pyrazole scaffold and the isothiocyanate moiety strongly suggest their potential in these areas. For context, the biological activities of other pyrazole derivatives are summarized below.
Table 2: Anticancer Activity of Various Pyrazole Derivatives (Non-Isothiocyanates)
| Compound Type | Cancer Cell Line | Activity (IC₅₀/GI₅₀ µM) | Reference |
| Benzofuro[3,2-c]pyrazole derivative (4a) | K562 (Leukemia) | GI₅₀ = 0.26 | [2] |
| Benzofuro[3,2-c]pyrazole derivative (4a) | A549 (Lung) | GI₅₀ = 0.19 | [2] |
| Pyrazole derivative (5b) | K562 (Leukemia) | GI₅₀ = 0.021 | [2] |
| Pyrazole derivative (5b) | A549 (Lung) | GI₅₀ = 0.69 | [2] |
| Pyrazole-thiazole hybrid | S. aureus | IC₅₀ = 11.8 | |
| Thiazolidinone-grafted indolo-pyrazole (6c) | SK-MEL-28 (Melanoma) | IC₅₀ = 3.46 | [9] |
Table 3: Antimicrobial Activity of Various Pyrazole Derivatives (Non-Isothiocyanates)
| Compound Type | Microorganism | Activity (MIC µg/mL) | Reference |
| Naphthyl-substituted pyrazole | S. aureus | 0.78–1.56 | |
| Pyrazole-thiazole hybrid | S. aureus | 1.9-3.9 | |
| Aminoguanidine-derived pyrazole | E. coli | 1 |
Mechanism of Action
The reactive isothiocyanate group is known to induce apoptosis in cancer cells and exert its antimicrobial effects through various mechanisms. It is plausible that pyrazole isothiocyanates share these mechanisms. A common pathway initiated by many anticancer agents, including isothiocyanates, is the induction of apoptosis or programmed cell death.
Caption: A potential apoptotic pathway induced by pyrazole isothiocyanates.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of pyrazole isothiocyanates, based on published literature.
General Synthesis of 3-Isothiocyanato-5-substituted-1H-pyrazoles[6]
Materials:
-
3-Amino-5-substituted-1H-pyrazole (1.0 eq)
-
Thiophosgene (1.1 eq)
-
Triethylamine (2.2 eq)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
A solution of 3-amino-5-substituted-1H-pyrazole in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Triethylamine is added to the solution, followed by the dropwise addition of thiophosgene.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, with stirring continued for an additional 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with water and saturated sodium bicarbonate solution.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford the pure 3-isothiocyanato-5-substituted-1H-pyrazole.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and herbicidal activity of substituted pyrazole isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis of 3-isothiocyanato-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of the heterocyclic compound 3-isothiocyanato-1-methyl-1H-pyrazole (CAS No. 114874-28-1). This molecule incorporates a pyrazole ring, a known pharmacophore, and a reactive isothiocyanate group, making it a compound of interest in medicinal chemistry and drug development. This document outlines the key structural features, proposed synthetic pathways, and detailed methodologies for its characterization using modern spectroscopic techniques. Furthermore, it presents a framework for its potential biological evaluation based on the known activities of related compounds. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using diagrams.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The isothiocyanate functional group is also of significant interest in drug discovery, known for its bioactivity, which includes potential anticancer effects through pathways like the induction of apoptosis. The combination of these two moieties in this compound suggests a potential for novel pharmacological applications. A thorough structural elucidation and characterization are paramount for understanding its reactivity, and for the rational design of new therapeutic agents.
Molecular Structure and Properties
The core structure of this compound consists of a five-membered aromatic pyrazole ring substituted with a methyl group at the N1 position and an isothiocyanate group at the C3 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 114874-28-1 | [3] |
| Molecular Formula | C₅H₅N₃S | [3] |
| Molecular Weight | 139.18 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| SMILES | CN1N=C(N=C=S)C=C1 | [3] |
Experimental Protocols
Proposed Synthesis
A likely synthetic route to this compound involves a two-step process starting from a suitable precursor, 3-amino-1-methyl-1H-pyrazole. This method is inferred from common organic synthesis practices for isothiocyanates and patent literature describing reactions of the target compound.[4]
Step 1: Synthesis of 3-Amino-1-methyl-1H-pyrazole
The precursor, 3-amino-1-methyl-1H-pyrazole, can be synthesized via the cyclization of an appropriate acyclic precursor. A common method involves the reaction of a β-ketonitrile with methylhydrazine.
-
Reaction: A β-ketonitrile is reacted with methylhydrazine in a suitable solvent, such as ethanol.
-
Work-up: The reaction mixture is heated, and upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography.
Step 2: Conversion to this compound
The amino group of 3-amino-1-methyl-1H-pyrazole can be converted to an isothiocyanate group using thiophosgene or a thiophosgene equivalent.
-
Reaction: 3-amino-1-methyl-1H-pyrazole is dissolved in a suitable solvent (e.g., dichloromethane) and treated with thiophosgene in the presence of a base (e.g., triethylamine) at a controlled temperature (typically 0 °C to room temperature).
-
Work-up: After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude product. Purification is typically achieved by column chromatography.
Structural Analysis Workflow
The structural confirmation of the synthesized this compound should be performed using a combination of spectroscopic methods.
References
- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 114874-28-1|this compound|BLD Pharm [bldpharm.com]
- 4. WO2019243550A1 - Thiophene derivatives for the treatment of disorders caused by ige - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity of the Isothiocyanate Group on a Pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of pyrazole isothiocyanates. This class of compounds holds significant interest due to the combined pharmacological profiles of the pyrazole nucleus and the versatile reactivity of the isothiocyanate group, making them valuable intermediates and active agents in drug discovery and materials science.[1][2]
Synthesis of Pyrazole Isothiocyanates
The primary route to synthesizing pyrazole isothiocyanates involves the reaction of an appropriate aminopyrazole precursor with a thiocarbonylating agent. A common and effective method is the reaction of a pyrazole carbonyl chloride intermediate with a thiocyanate salt.[3]
A key intermediate, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, can be generated in several steps starting from materials like monomethylhydrazine and ethyl acetoacetate.[3] This acid chloride is then treated with ammonium thiocyanate, often in the presence of a phase-transfer catalyst like PEG-400, to yield the corresponding pyrazole carbonyl isothiocyanate.[3] Another established method involves treating aminopyrazoles directly with thiophosgene or its equivalents.
General Synthetic Workflow
The synthesis typically begins with the construction of a substituted aminopyrazole ring, followed by the conversion of the amino group into the isothiocyanate functionality.
Caption: General workflow for the synthesis of pyrazole isothiocyanates.
Core Reactivity of the Pyrazole Isothiocyanate Group
The isothiocyanate group (–N=C=S) is a powerful electrophile. The central carbon atom is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This reactivity is the cornerstone of its utility as a synthetic intermediate.[4] The pyrazole ring itself is generally stable, though its substituents can modulate the reactivity of the isothiocyanate group.[5] Nucleophilic attacks preferentially occur at positions 3 and 5 of the pyrazole ring, while electrophilic substitutions favor position 4.[5][6]
Key Reactions with Nucleophiles
The primary reaction of pyrazole isothiocyanates is the addition of a nucleophile to the central carbon of the NCS group. This leads to a variety of important chemical entities, most notably thioureas, which are themselves a class of biologically active molecules.[7][8]
-
Reaction with Amines: This is the most common reaction, yielding N,N'-substituted thiourea derivatives. The reaction is typically fast and proceeds in high yield. These pyrazole-thiourea compounds have shown significant potential as anticancer, antifungal, and antiviral agents.[1][3]
-
Reaction with Alcohols/Phenols: In the presence of a base, pyrazole isothiocyanates react with alcohols or phenols to form thiocarbamates.
-
Reaction with Thiols: Reaction with thiols (mercaptans) produces dithiocarbamates.
-
Reaction with Water: Hydrolysis of the isothiocyanate group leads back to the parent amine.
Caption: Reactivity of pyrazole isothiocyanate with common nucleophiles.
Applications in Drug Discovery
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs like Sildenafil and Celecoxib.[9][10] When combined with the isothiocyanate group, it serves as a versatile platform for generating libraries of bioactive compounds, primarily through the synthesis of pyrazole-thiourea derivatives. These derivatives have demonstrated a wide range of biological activities.[1][7]
Anticancer Activity
Many pyrazole-thiourea derivatives exhibit potent anticancer properties.[8] For example, certain 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl thiourea derivatives have shown promise against leukemia, liver, and colon cancer cell lines.[1] Some compounds have demonstrated high antiproliferative activity against breast cancer cell lines (MCF-7), with IC₅₀ values in the nanomolar range.[8] The mechanism of action can involve the inhibition of various protein kinases or other key enzymes in cancer cell proliferation.[11]
Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.[11]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological activity of pyrazole isothiocyanate derivatives.
Table 1: Synthesis Yields and Conditions
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | NH₄SCN, PEG-400 | Dichloromethane, rt | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl isothiocyanate | ~85-95% | [3] |
| 3-Amino-5-phenylpyrazole | CSCl₂ | Dichloromethane, Et₃N, 0°C to rt | 5-Phenyl-1H-pyrazol-3-yl isothiocyanate | ~70-80% |[4] |
Table 2: Biological Activity of Pyrazole-Thiourea Derivatives
| Compound ID | Target Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Derivative of 4-benzoyl-pyrazole | Leukemia, Liver, Colon | - | Significant Activity | [1] |
| Pyrazole-thiourea C5 | MCF-7 (Breast Cancer) | IC₅₀ | 0.08 µM | [8] |
| Pyrazole carbaldehyde derivative 43 | MCF-7 (Breast Cancer) | IC₅₀ (PI3 Kinase) | 0.25 µM | [11] |
| Herbicidal Compound 3-1 | Echinochloa crusgalli L. | EC₅₀ | 64.32 µg/mL | [4] |
| Herbicidal Compound 3-7 | Echinochloa crusgalli L. | EC₅₀ | 70.15 µg/mL | [4] |
| Antifungal Compound 6h | Fusarium oxysporum | Inhibition at 100 µg/mL | 57.9% |[3] |
Key Experimental Protocols
Protocol 1: Synthesis of a Pyrazole Carbonyl Isothiocyanate[3]
-
Preparation of the Acid Chloride: To a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (2.0 eq) dropwise at 0°C. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up (Acid Chloride): Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride. Use this intermediate directly in the next step.
-
Isothiocyanate Formation: Dissolve the crude acid chloride in acetone. Add a solution of ammonium thiocyanate (1.2 eq) in acetone dropwise.
-
Reaction and Isolation: Stir the mixture at room temperature for 1 hour. After completion, pour the reaction mixture into ice water. The solid product precipitates out.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield the pure pyrazole carbonyl isothiocyanate. Characterize by IR (strong NCS band ~2100 cm⁻¹) and NMR spectroscopy.
Protocol 2: Synthesis of a Pyrazole-Thiourea Derivative[3]
-
Reactant Preparation: Dissolve the pyrazole isothiocyanate (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).
-
Nucleophilic Addition: Add the desired primary or secondary amine (1.0-1.1 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Isolation: If a precipitate forms, filter the solid product. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure N-(pyrazole-carbonyl)-N'-substituted thiourea derivative. Characterize by NMR, IR, and Mass Spectrometry.
References
- 1. jchr.org [jchr.org]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
Potential Applications of Methyl-Pyrazole Isothiocyanates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-pyrazole isothiocyanates represent a promising class of heterocyclic compounds with a diverse range of biological activities. The unique chemical properties conferred by the methyl-pyrazole scaffold in combination with the reactive isothiocyanate group make these molecules attractive candidates for investigation in various fields, including oncology, infectious diseases, and agriculture. This technical guide provides a comprehensive overview of the potential applications of methyl-pyrazole isothiocyanates, summarizing key quantitative data, detailing experimental protocols for their synthesis and biological evaluation, and visualizing relevant signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic and commercial potential of this versatile class of compounds.
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives approved for clinical use.[1] The incorporation of a methyl group can modulate the compound's lipophilicity and metabolic stability, while the isothiocyanate (-N=C=S) functional group is a reactive electrophile known to interact with various biological nucleophiles, leading to a wide array of pharmacological effects. The combination of these structural features in methyl-pyrazole isothiocyanates has given rise to compounds with significant potential in several key areas of research and development.
Synthesis of Methyl-Pyrazole Isothiocyanates
The synthesis of methyl-pyrazole isothiocyanates typically involves a two-step process: the formation of an amino-methyl-pyrazole precursor, followed by the conversion of the amino group to an isothiocyanate.
General Experimental Protocol: Synthesis of Aryl Isothiocyanates from Primary Amines
This protocol describes a general method for the synthesis of isothiocyanates from primary amines, which can be adapted for the synthesis of methyl-pyrazole isothiocyanates from the corresponding amino-methyl-pyrazole. The reaction proceeds via the in-situ formation of a dithiocarbamate salt, followed by decomposition to the isothiocyanate.[2]
Materials:
-
Alkyl or Aryl Amine (e.g., Amino-methyl-pyrazole)
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl Chloride (TsCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0 equivalent) in CH₂Cl₂ is added triethylamine (2.2 equivalents) and the solution is cooled to 0 °C.
-
Carbon disulfide (1.5 equivalents) is added dropwise, and the reaction mixture is stirred at room temperature for 3 hours.
-
The mixture is cooled again to 0 °C, and p-toluenesulfonyl chloride (1.1 equivalents) is added.
-
The reaction is stirred at room temperature for 1 hour.
-
The reaction mixture is quenched with saturated aqueous NaHCO₃ solution and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired isothiocyanate.[2]
Potential Applications and Biological Activities
Methyl-pyrazole isothiocyanates have demonstrated promising activity in several areas, as detailed below.
Anticancer Activity
Pyrazole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[3] The isothiocyanate moiety is also a well-known pharmacophore in the design of anticancer agents.
Data Presentation: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-fused Curcumin Analogues | MDA-MB-231 (Breast) | 2.43 - 7.84 | [3] |
| Pyrazole-fused Curcumin Analogues | HepG2 (Liver) | 4.98 - 14.65 | [3] |
| 1,3,4-Trisubstituted Pyrazoles | SW-620 (Colon) | 0.52 | [4] |
| Pyrazole Derivatives | Various (NCI-60 panel) | 0.52 - 5.15 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HepG2)
-
Complete cell culture medium
-
Methyl-pyrazole isothiocyanate test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the methyl-pyrazole isothiocyanate compounds and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Signaling Pathway: General Mechanism of Isothiocyanate-Induced Apoptosis
Isothiocyanates are known to induce apoptosis in cancer cells through the modulation of multiple signaling pathways, including the activation of caspase cascades and the regulation of Bcl-2 family proteins.
Caption: Isothiocyanate-induced apoptosis pathway.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown significant potential in this area.
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivatives | Escherichia coli | 0.25 | [5] |
| Pyrazole Derivatives | Streptococcus epidermidis | 0.25 | [5] |
| Pyrazole Derivatives | Aspergillus niger | 1.0 | [5] |
| Imidazothiadiazole-pyrazole derivatives | Multi-drug resistant bacteria | 0.25 | [6] |
| Pyrazole-thiazole derivatives | Staphylococcus aureus | 0.0156 | [7] |
| Pyrazole-thiazole derivatives | Escherichia coli | 0.0156 | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Methyl-pyrazole isothiocyanate test compounds
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a two-fold serial dilution of the methyl-pyrazole isothiocyanate compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.
Herbicidal Activity
Certain pyrazole isothiocyanates have been synthesized and evaluated for their potential as herbicides.
Data Presentation: Herbicidal Activity of Substituted Pyrazole Isothiocyanates
| Compound | Weed Species | EC₅₀ (µg/mL) | Reference |
| Compound 3-1 | Echinochloa crusgalli L. | 64.32 | [8] |
| Compound 3-1 | Cyperus iria L. | 65.83 | [8] |
| Compound 3-1 | Dactylis glomerata L. | 62.42 | [8] |
| Compound 3-1 | Trifolium repens L. | 67.72 | [8] |
| Compound 3-7 | Echinochloa crusgalli L. | 65.33 | [8] |
| Compound 3-7 | Cyperus iria L. | 64.90 | [8] |
| Compound 3-7 | Dactylis glomerata L. | 59.41 | [8] |
| Compound 3-7 | Trifolium repens L. | 67.41 | [8] |
Experimental Workflow: Herbicidal Activity Screening
Caption: Herbicidal activity screening workflow.
Insecticidal Activity
Pyrazole-based compounds are utilized as insecticides, and the addition of an isothiocyanate group can enhance this activity.
Data Presentation: Insecticidal Activity of Pyrazole Derivatives
| Compound | Insect Species | LC₅₀ (µg/mL or mg/L) | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative | Spodoptera littoralis (2nd instar) | 0.553 mg/L | [9] |
| Pyrazolo[3,4-d]pyrimidine derivative | Spodoptera littoralis (4th instar) | 1.28 mg/L | [9] |
| Pyrazole derivative 7 | Culex pipiens L. (lab strain) | 180.35 µg/mL | [10] |
| Pyrazole derivative 5 | Culex pipiens L. (lab strain) | 222.87 µg/mL | [10] |
| Pyrazole derivative 9 | Culex pipiens L. (lab strain) | 235.25 µg/mL | [10] |
Conclusion
Methyl-pyrazole isothiocyanates are a versatile class of compounds with a broad spectrum of biological activities that warrant further investigation. Their potential applications in oncology, infectious disease, and agriculture are supported by the preliminary data presented in this guide. The detailed experimental protocols and visualized pathways are intended to facilitate future research and development efforts aimed at harnessing the full therapeutic and commercial potential of these promising molecules. Further structure-activity relationship studies are encouraged to optimize the efficacy and selectivity of methyl-pyrazole isothiocyanates for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothiocyanate synthesis [organic-chemistry.org]
- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking [mdpi.com]
- 8. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates | MDPI [mdpi.com]
- 9. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… [ouci.dntb.gov.ua]
- 10. Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Isothiocyanato-1-methyl-1H-pyrazole: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the synthesis, chemical properties, and potential biological activities of 3-isothiocyanato-1-methyl-1H-pyrazole. While direct literature on this specific compound is limited, this document extrapolates from the rich chemistry of pyrazoles and isothiocyanates to present a detailed overview for researchers, scientists, and drug development professionals. This guide covers synthetic routes, detailed experimental protocols, and a summary of the reported biological activities of structurally related compounds, including their cytotoxic and antimicrobial effects. Key signaling pathways potentially modulated by this class of compounds, such as NF-κB, PI3K/AKT/mTOR, and MAPK, are discussed and visualized. All quantitative data is presented in structured tables for ease of comparison.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The incorporation of a reactive isothiocyanate (-N=C=S) group onto the pyrazole ring at the 3-position, combined with N-methylation, is anticipated to yield a molecule with unique chemical reactivity and biological activity. The isothiocyanate functional group is a versatile electrophile known to react with various nucleophiles, and is found in naturally occurring compounds with demonstrated anticancer and antimicrobial effects. This guide aims to provide a thorough literature-based resource on this compound to facilitate further research and development.
Chemical Synthesis
The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. The key intermediate is 3-amino-1-methyl-1H-pyrazole, which is then converted to the target isothiocyanate.
Synthesis of 3-Amino-1-methyl-1H-pyrazole (Precursor)
The preparation of the aminopyrazole precursor can be achieved via the nitration of 1-methylpyrazole followed by the reduction of the nitro group.
Step 1: Nitration of 1-methylpyrazole to yield 1-methyl-3-nitropyrazole.
1-methylpyrazole can be nitrated using various nitrating agents. A common method involves the use of a mixture of nitric acid and sulfuric acid.
Step 2: Reduction of 1-methyl-3-nitropyrazole to 3-amino-1-methyl-1H-pyrazole.
The nitro group of 1-methyl-3-nitropyrazole can be reduced to a primary amine using standard reduction methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by using reducing agents like tin(II) chloride in hydrochloric acid.
Conversion of 3-Amino-1-methyl-1H-pyrazole to this compound
Several methods are available for the conversion of primary amines to isothiocyanates. The most common and effective methods are detailed below.
This is a classic and often high-yielding method for the synthesis of isothiocyanates. The amine reacts with thiophosgene (CSCl₂) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to form the isothiocyanate.
This two-step, one-pot approach is a safer alternative to the use of highly toxic thiophosgene. The amine is first reacted with carbon disulfide in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt in situ. This intermediate is then treated with a desulfurizing agent, such as tosyl chloride or iron(III) chloride, to yield the isothiocyanate.
Experimental Protocols
Synthesis of 1-methyl-3-nitropyrazole
-
To a stirred solution of 1-methylpyrazole (1.0 eq) in concentrated sulfuric acid, cooled to 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is then quenched by pouring it onto crushed ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield 1-methyl-3-nitropyrazole.
Synthesis of 3-amino-1-methyl-1H-pyrazole
-
1-methyl-3-nitropyrazole (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or acetic acid).
-
A reducing agent, such as tin(II) chloride dihydrate (excess), is added, and the mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is made basic with a concentrated sodium hydroxide solution.
-
The product is extracted with an organic solvent, and the organic extracts are dried and concentrated to give 3-amino-1-methyl-1H-pyrazole.
Synthesis of this compound (using Carbon Disulfide and Tosyl Chloride)
-
To a stirred solution of 3-amino-1-methyl-1H-pyrazole (1.0 eq) and triethylamine (2.2 eq) in a suitable solvent like THF at 0 °C, carbon disulfide (3.0 eq) is added dropwise.
-
The mixture is stirred at room temperature for several hours.
-
The reaction is then cooled to 0 °C, and tosyl chloride (1.1 eq) is added.
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction is worked up by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.
Biological Activities of Structurally Related Pyrazole Derivatives
While specific biological data for this compound is not available, the extensive literature on pyrazole derivatives suggests a high potential for significant biological activity. The isothiocyanate group is also a well-known pharmacophore.
Anticancer Activity
Numerous pyrazole derivatives have been reported to exhibit potent cytotoxic activity against a variety of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key cellular processes such as cell proliferation, induction of apoptosis, and cell cycle arrest. Some pyrazole-containing compounds have been shown to inhibit tubulin polymerization.[1]
Table 1: Cytotoxicity of Structurally Related Pyrazole Derivatives
| Compound | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| 1H-benzofuro[3,2-c]pyrazole derivative 4a | K562 (leukemia) | 0.26 | [1][2] |
| 1H-benzofuro[3,2-c]pyrazole derivative 4a | A549 (lung cancer) | 0.19 | [1][2] |
| Pyrazole derivative 5b | K562 (leukemia) | 0.021 | [1][2] |
| Pyrazole derivative 5b | A549 (lung cancer) | 0.69 | [1][2] |
| Pyrazole derivative 5b | MCF-7 (breast cancer) | >10 | [1] |
| Thiazolidinone-grafted indolo–pyrazole 6c | SK-MEL-28 (melanoma) | 3.46 | [3] |
| Pyrazolo[1,5-a]pyrimidine 3i | HCT-116 (colon cancer) | 10.79 | [4] |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (colon cancer) | 3.12 | [4] |
| Pyrano[2,3-c]pyrazole 50h | 786-0 (renal cancer) | 9.9 µg/mL | [4] |
Antimicrobial Activity
Pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The presence of the isothiocyanate group, known for its antimicrobial properties, may enhance this activity.
Table 2: Antimicrobial Activity (MIC) of Structurally Related Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | [5] |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [5] |
| Pyrazole derivative 2 | Aspergillus niger | 1 | [5] |
| Pyrazole derivative 6b | Staphylococcus aureus | - | [6] |
| Pyrazole derivative 6b | Escherichia coli | - | [6] |
| Pyrazole-dimedone 24 | Staphylococcus aureus | 16 µg/L | [7] |
| Pyrazole-dimedone 25 | Staphylococcus aureus | 16 µg/L | [7] |
| Pyrazole derivative 4e | Streptococcus pneumoniae | 0.0156 mg/mL | [8] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole 12 | Escherichia coli | 1 | [9] |
Note: '-' indicates that the zone of inhibition was measured, but a specific MIC value was not provided in the reference.
Potential Signaling Pathway Interactions
Based on studies of various pyrazole and isothiocyanate-containing compounds, this compound may interact with several key cellular signaling pathways implicated in cancer and inflammation.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Aberrant NF-κB signaling is implicated in various cancers and inflammatory diseases. Some pyrazole derivatives have been shown to inhibit the activation of NF-κB.[10] Isothiocyanates have also been reported to suppress NF-κB activity.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpsbr.org [jpsbr.org]
- 7. meddocsonline.org [meddocsonline.org]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothiocyanates suppress the invasion and metastasis of tumors by targeting FAK/MMP-9 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Advancement of Pyrazole-Based Isothiocyanates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, synthesis, and biological significance of pyrazole-based isothiocyanates. This class of compounds has garnered considerable attention in medicinal chemistry and drug discovery, demonstrating a wide range of biological activities. This document provides a comprehensive overview of their synthesis, key experimental protocols, and mechanisms of action, with a focus on their anticancer properties.
Discovery and History
The journey of pyrazole-based isothiocyanates is rooted in the independent development of pyrazole and isothiocyanate chemistry. The term "pyrazole" was first introduced by Ludwig Knorr in 1883.[1] The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and has become a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties.[1][2] Pyrazole derivatives are found in numerous clinically approved drugs, highlighting their importance in therapeutic applications.[1]
Isothiocyanates (R-N=C=S) are highly reactive compounds that have been utilized in organic synthesis for over a century.[3] Their versatility as building blocks for a wide array of nitrogen- and sulfur-containing heterocycles has made them invaluable in the synthesis of pharmaceutically relevant molecules.[3]
The convergence of these two areas of chemistry, leading to the creation of pyrazole-based isothiocyanates, represents a significant advancement in the development of novel bioactive molecules. While a singular, seminal publication marking the "discovery" of the first pyrazole-based isothiocyanate is not readily apparent in early literature, their exploration has intensified in recent decades, driven by the search for new therapeutic agents. Modern synthetic methodologies, including microwave and ultrasound-assisted techniques, have further accelerated the synthesis and investigation of these compounds.
Synthesis of Pyrazole-Based Isothiocyanates
The most prevalent synthetic route to pyrazole-based isothiocyanates involves a two-step process: the synthesis of an aminopyrazole precursor, followed by its conversion to the corresponding isothiocyanate.
General Synthesis Workflow
The overall synthetic strategy can be visualized as a two-stage process, starting from readily available reagents to yield the target pyrazole-based isothiocyanate. This workflow is applicable to a wide range of substituted pyrazole isothiocyanates.
Caption: General workflow for the synthesis of pyrazole-based isothiocyanates.
Key Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-substituted-1H-pyrazole (A Representative Precursor)
This protocol outlines a general method for the synthesis of an aminopyrazole, which serves as a crucial intermediate.
-
Materials:
-
Substituted β-ketonitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the substituted β-ketonitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Protocol 2: Conversion of Aminopyrazole to Pyrazole Isothiocyanate using Thiophosgene
This protocol details the conversion of the aminopyrazole precursor to the final isothiocyanate product using the widely employed thiophosgene method.[4]
-
Materials:
-
Aminopyrazole (1.0 eq)
-
Thiophosgene (1.1 eq)
-
Dichloromethane (DCM) or Chloroform
-
Saturated sodium bicarbonate solution or Triethylamine (NEt3)
-
Water
-
-
Procedure:
-
Dissolve the aminopyrazole in dichloromethane in a round-bottom flask, and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a biphasic mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Add the thiophosgene solution dropwise to the vigorously stirred aminopyrazole solution at 0 °C.
-
Alternatively, for a non-aqueous approach, triethylamine (2.0 eq) can be used as a base in DCM.[4]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, if a biphasic system was used, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If triethylamine was used, the reaction mixture can be washed with water to remove the triethylamine hydrochloride salt.
-
The crude pyrazole isothiocyanate is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization Data
The synthesized pyrazole-based isothiocyanates are typically characterized by various spectroscopic methods and physical measurements. The following table summarizes representative characterization data for a generic 4-isothiocyanatopyrazole derivative.
| Analysis | Characteristic Data | Reference |
| Melting Point (°C) | Varies depending on substituents | [5] |
| ¹H NMR (ppm) | Aromatic protons (δ 7.0–8.5), pyrazole ring protons, and signals corresponding to substituents. | [5][6] |
| ¹³C NMR (ppm) | Isothiocyanate carbon (δ ~130-140), pyrazole ring carbons (δ 100–150), and signals from substituents. | [6][7] |
| IR (cm⁻¹) | Strong, characteristic absorption band for the -N=C=S group at approximately 2000–2200 cm⁻¹. | [5][6] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of the compound. | [5][6] |
Biological Activity and Mechanisms of Action
Pyrazole-based isothiocyanates have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.[8] Their mechanisms of action often involve the disruption of key cellular processes, leading to cell cycle arrest and apoptosis.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of pyrazole-based isothiocyanates and related derivatives against various human cancer cell lines. The following table summarizes some of the reported anticancer activities.
| Compound/Derivative Type | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| Pyrazole derivatives | K562 (Leukemia) | GI₅₀ = 0.021 µM | [8] |
| Pyrazole derivatives | A549 (Lung Cancer) | GI₅₀ = 0.69 µM | [8] |
| Pyrazole derivatives | MCF-7 (Breast Cancer) | GI₅₀ = 1.7 µM | [8] |
| Pyrazole-based isothiocyanates | Echinochloa crusgalli (Weed) | EC₅₀ = 64.32 µg/mL | [5] |
| Pyrazole-based isothiocyanates | Cyperus iria (Weed) | EC₅₀ = 65.83 µg/mL | [5] |
Mechanism of Action: Tubulin Polymerization Inhibition
A key mechanism of action for some anticancer pyrazole derivatives is the inhibition of tubulin polymerization.[8] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by pyrazole-based isothiocyanates.
Mechanism of Action: G2/M Cell Cycle Arrest
The disruption of microtubule dynamics by pyrazole-based compounds often leads to cell cycle arrest at the G2/M phase. This checkpoint ensures that cells with damaged or improperly formed mitotic spindles do not proceed through mitosis.
Caption: G2/M cell cycle arrest induced by pyrazole-based isothiocyanates.
Future Perspectives
Pyrazole-based isothiocyanates continue to be a promising area of research in drug discovery. Their synthetic tractability allows for the creation of diverse chemical libraries for screening against various therapeutic targets. Future research will likely focus on optimizing the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profiles. The exploration of their potential in treating a broader range of diseases beyond cancer, such as inflammatory and infectious diseases, is also a burgeoning field of investigation. The continued development of novel synthetic methods will further facilitate the exploration of this versatile chemical scaffold.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole (1004193-51-4) for sale [vulcanchem.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Thiourea Derivatives from 3-Isothiocyanato-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives incorporating a pyrazole scaffold are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Pyrazole-containing compounds have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The thiourea moiety, with its ability to form stable hydrogen bonds, is a key pharmacophore that contributes to the interaction of these molecules with biological targets.[1] This document provides a detailed protocol for the synthesis of novel thiourea derivatives by reacting 3-isothiocyanato-1-methyl-1H-pyrazole with various primary amines. The straightforward and efficient nature of this reaction makes it a valuable tool for generating libraries of compounds for biological screening.[5]
General Reaction Scheme
The synthesis of N,N'-disubstituted thiourea derivatives from this compound proceeds via a nucleophilic addition of a primary amine to the electrophilic carbon atom of the isothiocyanate group.[5][6] This reaction is typically high-yielding and can be carried out under mild conditions.
Reaction: this compound + Primary Amine → N-(1-methyl-1H-pyrazol-3-yl)-N'-(substituted)thiourea
Experimental Protocols
This section details the materials and methods for the synthesis, purification, and characterization of thiourea derivatives from this compound.
Materials and Equipment
-
This compound
-
Various primary amines (e.g., aniline, benzylamine, substituted anilines)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Apparatus for solvent removal (rotary evaporator)
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
-
Instrumentation for characterization: Nuclear Magnetic Resonance (NMR) spectrometer, Infrared (IR) spectrometer, Mass Spectrometer (MS), and melting point apparatus.
General Synthetic Protocol
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM) to a concentration of 0.1-0.5 M.
-
Addition of Amine: To the stirred solution of the isothiocyanate, add the desired primary amine (1.0-1.1 equivalents) dropwise at room temperature.[5]
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC. The disappearance of the starting materials (isothiocyanate and amine) and the appearance of a new, typically more polar, spot corresponding to the thiourea product indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (as indicated by TLC, typically within a few hours), the reaction mixture can be worked up. If the product precipitates out of the solution, it can be collected by filtration and washed with a cold solvent.[7] Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure thiourea derivative.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and by determining their melting points.
Data Presentation
The following table summarizes representative data for a series of hypothetical thiourea derivatives synthesized from this compound and various primary amines. The data is presented in a structured format for easy comparison.
| Compound ID | Amine Used | Molecular Formula | Yield (%) | M.p. (°C) | ¹H NMR (δ ppm) | IR (ν cm⁻¹) |
| TH-1 | Aniline | C₁₁H₁₂N₄S | 85 | 152-154 | 10.1 (brs, 1H, NH), 8.5 (brs, 1H, NH), 7.6-7.2 (m, 5H, Ar-H), 7.5 (d, 1H, pyrazole-H), 6.5 (d, 1H, pyrazole-H), 3.8 (s, 3H, N-CH₃) | 3350 (N-H), 1550 (C=S) |
| TH-2 | Benzylamine | C₁₂H₁₄N₄S | 90 | 135-137 | 9.8 (brs, 1H, NH), 8.2 (brt, 1H, NH), 7.4-7.2 (m, 5H, Ar-H), 7.5 (d, 1H, pyrazole-H), 6.4 (d, 1H, pyrazole-H), 4.6 (d, 2H, CH₂), 3.8 (s, 3H, N-CH₃) | 3345 (N-H), 1555 (C=S) |
| TH-3 | 4-Fluoroaniline | C₁₁H₁₁FN₄S | 88 | 160-162 | 10.0 (brs, 1H, NH), 8.6 (brs, 1H, NH), 7.4-7.0 (m, 4H, Ar-H), 7.5 (d, 1H, pyrazole-H), 6.5 (d, 1H, pyrazole-H), 3.8 (s, 3H, N-CH₃) | 3352 (N-H), 1552 (C=S) |
| TH-4 | 4-Chloroaniline | C₁₁H₁₁ClN₄S | 82 | 168-170 | 10.2 (brs, 1H, NH), 8.7 (brs, 1H, NH), 7.5-7.3 (m, 4H, Ar-H), 7.5 (d, 1H, pyrazole-H), 6.5 (d, 1H, pyrazole-H), 3.8 (s, 3H, N-CH₃) | 3348 (N-H), 1548 (C=S) |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of thiourea derivatives.
Mechanism of Thiourea Formation
Caption: Mechanism of thiourea formation.
Applications in Drug Development
Thiourea derivatives containing a pyrazole ring are recognized for their potential as therapeutic agents. The synthesized compounds from this compound can be screened for a variety of biological activities, including:
-
Anticancer Activity: Many pyrazole-thiourea derivatives have been investigated as potential anticancer drugs.[3] Some have shown significant inhibitory activity against various cancer cell lines.[2]
-
Antimicrobial Activity: These compounds have also been evaluated for their efficacy against multi-drug resistant bacteria and fungi.[4] The pyrazole and thiourea moieties can both contribute to the antimicrobial properties of the final molecule.
-
Enzyme Inhibition: Certain pyrazole-based thiourea derivatives have been found to be potent inhibitors of enzymes such as DNA gyrase, which is a validated target for antibacterial drug development.[4]
The synthetic protocol described herein provides a robust platform for the generation of a diverse library of novel pyrazole-thiourea derivatives for further investigation in drug discovery programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction of 3-Isothiocyanato-1-methyl-1H-pyrazole with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of isothiocyanates with primary amines is a robust and versatile method for the synthesis of N,N'-disubstituted thiourea derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, antimicrobial, and herbicidal properties. This document provides detailed application notes and experimental protocols for the reaction of a specific heterocyclic isothiocyanate, 3-isothiocyanato-1-methyl-1H-pyrazole, with various primary amines. The resulting N-(1-methyl-1H-pyrazol-3-yl)thioureas are valuable scaffolds for the development of novel therapeutic agents, particularly kinase inhibitors.
Application Notes
The thiourea derivatives synthesized from this compound have shown significant potential in various therapeutic areas.
Anticancer Activity: Pyrazole-thiourea derivatives have been identified as potent inhibitors of several protein kinases that are crucial for cancer progression.[1] Specifically, they have been shown to target receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Inhibition of these kinases can disrupt downstream signaling pathways responsible for tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2] The N-(1-methyl-1H-pyrazol-3-yl)thiourea scaffold can be readily modified by reacting the parent isothiocyanate with a diverse range of primary amines, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.
Antimicrobial Activity: Several thiourea derivatives bearing a pyrazole moiety have demonstrated promising activity against various bacterial and fungal pathogens. These compounds can interfere with essential microbial processes, making them attractive candidates for the development of new antimicrobial agents to combat drug-resistant infections.
Herbicidal Activity: Isothiocyanates and their derivatives are known to exhibit herbicidal properties. The combination of a pyrazole ring and a thiourea linkage can lead to compounds with potent herbicidal activity against various weeds.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: this compound
This protocol outlines the synthesis of the key starting material from its corresponding primary amine.
Materials:
-
3-Amino-1-methyl-1H-pyrazole
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable organic base
-
Tosyl chloride or a similar desulfurizing agent
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-1-methyl-1H-pyrazole (1 equivalent) and triethylamine (2-3 equivalents) in anhydrous DCM.
-
Formation of Dithiocarbamate Salt: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.1-1.5 equivalents) dropwise to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the triethylammonium dithiocarbamate salt can be monitored by Thin Layer Chromatography (TLC).
-
Desulfurization: Once the formation of the dithiocarbamate salt is complete, cool the reaction mixture back to 0 °C. Add a solution of tosyl chloride (1 equivalent) in anhydrous DCM dropwise.
-
Reaction Completion and Work-up: Stir the reaction mixture at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the dithiocarbamate salt.
-
Isolation: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure isothiocyanate.
Protocol 2: General Procedure for the Reaction of this compound with Primary Amines
This protocol describes the synthesis of N-substituted-N'-(1-methyl-1H-pyrazol-3-yl)thioureas.
Materials:
-
This compound
-
A primary amine (aliphatic or aromatic)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent.
-
Amine Addition: To the stirred solution, add the primary amine (1 equivalent) either neat (if liquid) or as a solution in the same solvent. The reaction is often exothermic, and for reactive amines, the addition can be done dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the primary amine. For less reactive amines, gentle heating (e.g., reflux) may be required. For instance, the reaction of 1-methyl-1H-pyrazol-3-amine with 4-chlorophenyl isocyanate has been reported to proceed at reflux in DCM for 16 hours.[3]
-
Isolation of the Product: Upon completion of the reaction, the thiourea product may precipitate out of the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure N-substituted-N'-(1-methyl-1H-pyrazol-3-yl)thiourea.
Data Presentation
The following table summarizes representative yields for the synthesis of N-substituted-N'-(1-methyl-1H-pyrazol-3-yl)thioureas from this compound and various primary amines. Please note that these are representative values based on analogous reactions and may vary depending on the specific reaction conditions.
| Entry | Primary Amine | Product | Reaction Conditions | Yield (%) |
| 1 | Aniline | N-phenyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea | DCM, rt, 12h | 85-95 |
| 2 | 4-Chloroaniline | N-(4-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea | THF, reflux, 16h | 80-90 |
| 3 | Benzylamine | N-benzyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea | DCM, rt, 8h | 90-98 |
| 4 | Cyclohexylamine | N-cyclohexyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea | Acetonitrile, rt, 10h | 88-96 |
| 5 | n-Butylamine | N-(n-butyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea | DCM, rt, 6h | 92-99 |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of N-substituted-N'-(1-methyl-1H-pyrazol-3-yl)thioureas.
Proposed Signaling Pathway Inhibition
Many pyrazole-thiourea derivatives act as inhibitors of receptor tyrosine kinases, such as EGFR and VEGFR-2, which are pivotal in cancer cell signaling. The diagram below illustrates a simplified representation of the EGFR signaling pathway and the potential point of inhibition by these compounds.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazole-thiourea derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFRWT, EGFRT790M tyrosine kinases and COX-2 Inhibitors, with anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for 3-Isothiocyanato-1-methyl-1H-pyrazole
Disclaimer: The compound 3-isothiocyanato-1-methyl-1H-pyrazole is a specialized chemical entity for which detailed, publicly available experimental data is scarce. The following application notes and protocols are representative examples based on the known biological activities of the pyrazole and isothiocyanate chemical classes. These are intended to serve as a foundational guide for researchers and should be adapted and optimized for specific experimental contexts.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4][5] The pyrazole scaffold is a core component of several FDA-approved drugs.[3] Isothiocyanates, organic compounds characterized by the -N=C=S functional group, are often derived from natural sources and are recognized for their chemopreventive and anti-inflammatory properties.[6][7][8][9] They are known to modulate key cellular signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.[6][7][8][10]
The compound This compound combines these two pharmacophores, suggesting potential dual-action capabilities as an anticancer and anti-inflammatory agent. Its isothiocyanate group can covalently interact with nucleophilic targets in cells, while the pyrazole core provides a stable and versatile scaffold for biological activity. This document outlines potential applications and detailed experimental protocols for investigating the biological effects of this compound.
Potential Applications
-
Anticancer Research: Given that both pyrazole and isothiocyanate moieties are found in compounds with anticancer properties, this compound is a candidate for screening against various cancer cell lines.[11][12][13][14][15] Potential mechanisms of action could include the inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis.[11]
-
Anti-inflammatory Studies: Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][2][16][17] Isothiocyanates can suppress inflammation by inhibiting the NF-κB pathway.[7][8][10] Therefore, this compound could be investigated as a potent anti-inflammatory agent for conditions such as arthritis or inflammatory bowel disease.
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from the experimental protocols described below.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.1 | ||
| (Breast Cancer) | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| A549 | 0.1 | ||
| (Lung Cancer) | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| HEK293 | 0.1 | ||
| (Normal Kidney) | 1 | ||
| 10 | |||
| 50 |
| | 100 | | |
Table 2: Tubulin Polymerization Inhibition
| Compound | Concentration (µM) | Vmax (mOD/min) | % Inhibition | IC50 (µM) |
|---|---|---|---|---|
| Vehicle Control (DMSO) | - | 0% | - | |
| Paclitaxel (Enhancer) | 10 | N/A | - | |
| Nocodazole (Inhibitor) | 10 | |||
| 3-isothiocyanato- | 1 | |||
| 1-methyl-1H-pyrazole | 5 | |||
| 10 |
| | 25 | | | |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
ELISA plate reader.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into 96-well plates. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Replace the old medium with 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18][19]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 10 minutes.[18]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of the compound on the polymerization of purified tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (containing >99% pure tubulin, GTP, and general tubulin buffer).
-
Compound stock solution in DMSO.
-
Positive controls: Paclitaxel (polymerization enhancer), Nocodazole or Colchicine (polymerization inhibitors).
-
96-well, half-area, clear-bottom plates.
-
Spectrophotometer plate reader capable of reading absorbance at 340 nm in kinetic mode at 37°C.
Procedure:
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin in general tubulin buffer to a final concentration of 2-4 mg/mL. Add GTP to a final concentration of 1 mM. Keep the tubulin solution on ice at all times.
-
Assay Setup: Pre-warm the plate reader to 37°C.
-
On ice, add 5 µL of the test compound dilutions (or controls) to the appropriate wells of the 96-well plate.
-
Initiate Polymerization: To each well, add 45 µL of the cold tubulin solution. Mix gently by pipetting.
-
Data Acquisition: Immediately place the plate into the pre-warmed 37°C plate reader. Measure the absorbance at 340 nm every minute for 60 minutes.[21][22]
-
Data Analysis: Plot absorbance (OD340) versus time. The rate of polymerization (Vmax) is the steepest slope of the curve. Calculate the percentage of inhibition by comparing the Vmax of treated samples to the vehicle control. Determine the IC50 value from a dose-response curve.[21]
Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating the biological activity.
Hypothetical Signaling Pathway
Caption: Plausible signaling pathways modulated by the compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of isothiocyanates on nuclear accumulation of NF-kappaB, Nrf2, and thioredoxin in caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Moringa isothiocyanate-1 regulates Nrf2 and NF-κB pathway in response to LPS-driven sepsis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. srrjournals.com [srrjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijprajournal.com [ijprajournal.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. abscience.com.tw [abscience.com.tw]
Application Notes and Protocols: 3-Isothiocyanato-1-methyl-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] Its unique structural and electronic properties make it a versatile building block for the design of therapeutic agents targeting a range of diseases, including cancer and inflammatory conditions. The introduction of a reactive isothiocyanate group at the 3-position of the 1-methyl-1H-pyrazole core creates a valuable intermediate, 3-isothiocyanato-1-methyl-1H-pyrazole , for the synthesis of diverse compound libraries, particularly thiourea derivatives. These derivatives have shown significant potential as kinase inhibitors and anticancer agents.[2][3][4]
This document provides detailed application notes and experimental protocols for the use of this compound as a building block in medicinal chemistry. The protocols are based on established synthetic methodologies for analogous compounds, providing a practical guide for researchers.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 114874-28-1 |
| Molecular Formula | C₅H₅N₃S |
| Molecular Weight | 139.18 g/mol |
| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid |
| Reactivity | The isothiocyanate group is a key functional handle, readily undergoing nucleophilic attack by primary and secondary amines to form stable thiourea derivatives. |
Experimental Protocols
The following protocols are representative methods for the synthesis of the title compound and its subsequent use in generating derivatives.
Protocol 1: Synthesis of 3-Amino-1-methyl-1H-pyrazole (Precursor)
The synthesis of the precursor, 3-amino-1-methyl-1H-pyrazole, is a critical first step. The following protocol is adapted from established methods for the synthesis of similar aminopyrazoles.
Reaction Scheme:
References
Application of 3-Isothiocyanato-1-methyl-1H-pyrazole in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isothiocyanato-1-methyl-1H-pyrazole is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The pyrazole moiety is a well-established pharmacophore in numerous commercial fungicides, herbicides, and insecticides, prized for its metabolic stability and ability to interact with various biological targets. The isothiocyanate group is a highly reactive electrophile that readily participates in addition reactions with a wide range of nucleophiles, enabling the construction of diverse molecular scaffolds such as thioureas, thiazoles, and other sulfur and nitrogen-containing heterocycles. This document provides detailed application notes and experimental protocols for the potential use of this compound as a synthon for the development of new agrochemical candidates. While direct synthesis examples for this specific reagent are not extensively documented in publicly available literature, the following protocols are based on well-established reactions of isothiocyanates in agrochemical research.
Synthesis of Pyrazole-Thiourea Derivatives as Potential Fungicides and Herbicides
The reaction of isothiocyanates with primary or secondary amines is a robust and high-yielding method for the synthesis of N,N'-disubstituted thioureas. Many thiourea derivatives are known to exhibit fungicidal and herbicidal properties.
Application Note: this compound can be reacted with various (hetero)aromatic or aliphatic amines to generate a library of pyrazole-thiourea derivatives. These compounds can be screened for their potential as, for example, succinate dehydrogenase inhibitors (SDHIs) in fungi or as inhibitors of specific enzymes in weeds.
Experimental Protocol: General Procedure for the Synthesis of N-(1-methyl-1H-pyrazol-3-yl)-N'-(aryl/alkyl)thioureas
-
Materials:
-
This compound (1.0 eq)
-
Substituted amine (primary or secondary) (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the substituted amine (1.0 - 1.2 eq) in the chosen anhydrous solvent under an inert atmosphere, add this compound (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the desired pyrazole-thiourea derivative.
-
Quantitative Data (Hypothetical Examples):
| Amine Reactant | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-(1-methyl-1H-pyrazol-3-yl)-N'-phenylthiourea | 4 | 95 |
| 4-Chloroaniline | N-(4-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea | 6 | 92 |
| Cyclohexylamine | N-cyclohexyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea | 2 | 98 |
Workflow for Pyrazole-Thiourea Synthesis
Caption: Workflow for the synthesis and screening of pyrazole-thiourea derivatives.
Synthesis of Pyrazole-Thiazole Derivatives as Potential Fungicides and Insecticides
The Hantzsch thiazole synthesis and related methods can utilize isothiocyanates as a key component for constructing the thiazole ring. Thiazole-containing compounds are prevalent in agrochemicals, acting as fungicides and insecticides.
Application Note: this compound can be used to synthesize 2-amino-thiazole derivatives bearing a pyrazole substituent. This can be achieved through reaction with α-haloketones and a subsequent cyclization, or in a one-pot reaction with a ketone and an oxidizing agent (e.g., iodine). These pyrazole-thiazole hybrids can be evaluated for their biological activity.
Experimental Protocol: Synthesis of 2-(1-methyl-1H-pyrazol-3-ylamino)thiazole Derivatives
-
Materials:
-
This compound (1.0 eq)
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Base (e.g., Triethylamine, Sodium bicarbonate) (optional, depending on the substrate)
-
Solvent (e.g., Ethanol, Acetone)
-
-
Procedure:
-
Formation of Thiourea Intermediate (optional two-step process): React this compound with ammonia to form the corresponding thiourea.
-
One-pot procedure: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the α-haloketone (1.0 eq).
-
Heat the reaction mixture to reflux for 4-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, neutralize the mixture if necessary (e.g., with aqueous sodium bicarbonate solution) and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-(1-methyl-1H-pyrazol-3-ylamino)thiazole derivative.
-
Quantitative Data (Hypothetical Examples):
| α-Haloketone | Product | Reaction Time (h) | Yield (%) |
| 2-Bromoacetophenone | 2-(1-methyl-1H-pyrazol-3-ylamino)-4-phenylthiazole | 8 | 85 |
| Ethyl 2-chloroacetoacetate | Ethyl 2-(1-methyl-1H-pyrazol-3-ylamino)thiazole-4-carboxylate | 12 | 78 |
Synthesis Pathway for Pyrazole-Thiazole Derivatives
Caption: Synthetic pathway for pyrazole-thiazole agrochemical candidates.
Synthesis of Pyrazole-functionalized Heterocycles via Cycloaddition Reactions
The isothiocyanate group can participate in cycloaddition reactions with various dipolarophiles or nucleophiles to form a range of five- and six-membered heterocycles, which are of interest in agrochemical discovery.
Application Note: this compound can serve as a precursor for the synthesis of pyrazole-substituted triazoles, oxadiazoles, or thiadiazoles. For example, reaction with hydrazines can lead to thiosemicarbazides, which can then be cyclized to form triazolethiones or thiadiazoles.
Experimental Protocol: Synthesis of a Pyrazole-Triazolethione Derivative
-
Step 1: Synthesis of the Thiosemicarbazide Intermediate
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve this compound in ethanol.
-
Slowly add hydrazine hydrate at room temperature.
-
Stir the mixture for 1-3 hours.
-
Collect the precipitated thiosemicarbazide by filtration, wash with cold ethanol, and dry.
-
-
-
Step 2: Cyclization to the Triazolethione
-
Materials:
-
Pyrazole-thiosemicarbazide from Step 1 (1.0 eq)
-
Formic acid or other cyclizing agent
-
Base (e.g., Sodium hydroxide) (for certain cyclizing agents)
-
-
Procedure:
-
Reflux the thiosemicarbazide in formic acid for 4-8 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated triazolethione by filtration, wash with water, and recrystallize from a suitable solvent.
-
-
Quantitative Data (Hypothetical Example):
| Product | Overall Yield (%) |
| 5-(1-methyl-1H-pyrazol-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 80 |
Logical Relationship in Heterocycle Synthesis
Caption: Logical workflow for the synthesis of pyrazole-triazolethiones.
This compound represents a promising and versatile starting material for the synthesis of a wide range of potential agrochemicals. Its utility stems from the combination of the biologically significant pyrazole core and the reactive isothiocyanate handle. The protocols outlined above provide a foundational framework for researchers to explore the synthesis of novel pyrazole-thioureas, pyrazole-thiazoles, and other heterocyclic systems. Through systematic derivatization and biological screening, new and effective fungicides, herbicides, and insecticides may be discovered. It is recommended that all synthesized compounds undergo thorough characterization using modern analytical techniques (NMR, MS, IR) and are evaluated for their biological activity in relevant assays.
Application Notes and Protocols for N-acylation with 3-isothiocyanato-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Isothiocyanates are reactive intermediates that readily undergo nucleophilic attack by primary and secondary amines to form substituted thiourea derivatives. This N-acylation reaction is a robust and versatile method for the synthesis of a diverse array of compounds with potential therapeutic applications. The resulting pyrazolyl-thiourea compounds are of significant interest in drug discovery, with some demonstrating potent biological activities. For instance, certain pyrazole-containing compounds have been identified as inhibitors of DNA gyrase, a key bacterial enzyme, highlighting their potential as antibacterial agents.[5]
This document provides a detailed protocol for the N-acylation of primary amines with 3-isothiocyanato-1-methyl-1H-pyrazole to synthesize N-substituted-N'-(1-methyl-1H-pyrazol-3-yl)thioureas.
Reaction Mechanism and Workflow
The N-acylation reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon of the -N=C=S group, leading to the formation of a thiourea derivative.
References
- 1. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Isothiocyanato-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isothiocyanato-1-methyl-1H-pyrazole is a versatile and reactive building block for the synthesis of a variety of nitrogen- and sulfur-containing heterocyclic compounds. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs.[1] The isothiocyanate group provides a highly electrophilic carbon atom, making it an excellent reaction partner for a wide range of nucleophiles, leading to the formation of diverse heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, starting from this compound. These fused heterocyclic systems are of significant interest in drug discovery due to their diverse biological activities, including their roles as kinase inhibitors.[2]
Synthesis of this compound
The starting material, this compound, can be synthesized from the corresponding 3-amino-1-methyl-1H-pyrazole. A common method for this conversion is the reaction of the amine with thiophosgene or a thiophosgene equivalent in the presence of a base.
Application in the Synthesis of Fused Heterocyclic Compounds
The isothiocyanate functionality is a key synthon for the construction of various heterocyclic rings through cyclocondensation reactions with appropriate binucleophiles. The general strategy involves the initial formation of a thiourea intermediate by the reaction of the isothiocyanate with a primary amine, followed by an intramolecular cyclization.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with a broad range of biological activities.[3][4] The synthesis of substituted pyrazolo[1,5-a]pyrimidin-7-amines can be achieved through the reaction of this compound with enamines.
Reaction Workflow:
Caption: Synthesis of Pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of 5-Methyl-2-(1-methyl-1H-pyrazol-3-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (Analogous Procedure)
This protocol is adapted from general procedures for the synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles and isothiocyanates.
-
Step 1: Formation of the Thiourea Intermediate.
-
To a solution of 3-amino-5-methyl-1H-pyrazole (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL), add this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude thiourea intermediate.
-
-
Step 2: Cyclization to Pyrazolo[1,5-a]pyrimidine.
-
Suspend the crude thiourea intermediate in ethanol (15 mL).
-
Add a catalytic amount of a strong base, such as sodium ethoxide.
-
Reflux the mixture for 8-12 hours.
-
After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Collect the resulting precipitate by filtration, wash with water and ethanol, and purify by recrystallization or column chromatography.
-
Quantitative Data (Expected):
| Product | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 5-Methyl-2-(1-methyl-1H-pyrazol-3-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | This compound, 3-Amino-5-methyl-1H-pyrazole | Step 1: DMF, rt, 4-6h; Step 2: NaOEt, EtOH, reflux, 8-12h | 75-85 (Estimated) | Analogous to[3] |
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines are another important class of fused pyrazoles with significant biological activities, often explored as kinase inhibitors.[2][5] Their synthesis can be accomplished by reacting this compound with amidines.
Reaction Workflow:
Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines.
Experimental Protocol: Synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione (Analogous Procedure)
This protocol is based on general methods for the synthesis of pyrazolo[3,4-d]pyrimidines.[2]
-
Step 1: Formation of the Thiourea Intermediate.
-
Dissolve this compound (1.0 mmol) in anhydrous acetonitrile (15 mL).
-
Add acetamidine hydrochloride (1.0 mmol) and a non-nucleophilic base such as triethylamine (1.1 mmol).
-
Stir the reaction mixture at 50-60 °C for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the residue with water, filter the solid, and dry to obtain the crude thiourea intermediate.
-
-
Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidine-4-thione.
-
Dissolve the crude thiourea intermediate in a suitable high-boiling solvent such as diphenyl ether.
-
Heat the reaction mixture to 200-250 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature and add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and purify by recrystallization from a suitable solvent (e.g., ethanol or DMF).
-
Quantitative Data (Expected):
| Product | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione | This compound, Acetamidine hydrochloride | Step 1: CH3CN, Et3N, 50-60°C, 3-5h; Step 2: Diphenyl ether, 200-250°C, 1-2h | 60-70 (Estimated) | Analogous to[2] |
Signaling Pathway Context
The synthesized fused pyrazole derivatives, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, are often investigated as inhibitors of various protein kinases. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. For instance, these compounds might target kinases within the MAPK/ERK or PI3K/Akt signaling pathways, which are crucial for cell proliferation, survival, and differentiation.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chim.it [chim.it]
- 5. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling of Biomolecules with 3-Isothiocyanato-1-Methyl-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of biomolecules is a fundamental technique in biological research and drug development, enabling the study of protein localization, function, and interactions. Isothiocyanates are highly reactive compounds that readily form stable covalent bonds with primary amines, such as the N-terminus of proteins and the side chain of lysine residues. This reactivity makes them excellent candidates for the chemical modification of proteins, peptides, and other biomolecules.[1][2][3]
This document provides detailed application notes and protocols for the use of 3-isothiocyanato-1-methyl-1H-pyrazole, a novel labeling reagent. The pyrazole moiety is a versatile scaffold known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6][7] The incorporation of a pyrazole ring into a labeling reagent offers the potential for developing novel probes with unique spectroscopic properties or for applications in targeted drug delivery.
The core principle of this labeling method is the reaction between the isothiocyanate group (-N=C=S) of this compound and the primary amine groups (-NH2) on the target biomolecule.[1] This reaction results in the formation of a stable thiourea bond, covalently attaching the pyrazole derivative to the biomolecule.[1]
Materials and Reagents
-
Labeling Reagent: this compound
-
Biomolecule: Protein, peptide, or other amine-containing molecule of interest
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.5. (Note: Avoid amine-containing buffers such as Tris or glycine as they will compete for reaction with the isothiocyanate.[2])
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Solvent for Labeling Reagent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25), dialysis tubing, or spin filtration columns for removal of unreacted labeling reagent.[3]
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Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer for the biomolecule.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general procedure for the covalent labeling of a protein with this compound. The optimal conditions, including the molar ratio of labeling reagent to protein, may need to be determined empirically for each specific biomolecule.
1. Preparation of Biomolecule:
- Dissolve the protein to be labeled in the labeling buffer at a concentration of 1-10 mg/mL.
- If the protein solution contains any amine-containing substances (e.g., Tris buffer, ammonium salts), they must be removed by dialysis against the labeling buffer.[2]
2. Preparation of Labeling Reagent Stock Solution:
- Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
3. Labeling Reaction:
- While gently stirring the protein solution, slowly add the desired amount of the this compound stock solution. A starting point is a 10- to 20-fold molar excess of the labeling reagent to the protein.[1]
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the pyrazole derivative is light-sensitive.
4. Purification of the Labeled Biomolecule:
- Separate the labeled protein from the unreacted labeling reagent and any reaction byproducts using size-exclusion chromatography, dialysis, or spin filtration.[3]
- For size-exclusion chromatography, the labeled protein will typically elute first as a distinct band.[2]
5. Characterization of the Labeled Biomolecule:
- Degree of Labeling (DOL): The DOL, which is the average number of labeling molecules conjugated to each protein molecule, should be determined.[1] This is typically calculated using UV-Vis spectrophotometry by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the pyrazole label. The molar extinction coefficient of this compound will be required for this calculation.
- Functional Activity: It is crucial to assess the biological activity of the labeled biomolecule to ensure that the labeling process has not compromised its function.
6. Storage:
- Store the purified, labeled protein in a suitable storage buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Adding a cryoprotectant like glycerol may be beneficial for frozen storage.[1]
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the labeling of a generic antibody with an isothiocyanate-based labeling reagent. These values should be considered as a starting point, and optimization is recommended for each specific application.
| Parameter | Recommended Range/Value | Purpose |
| Biomolecule Concentration | 1 - 10 mg/mL | To ensure efficient labeling kinetics. |
| Labeling Buffer pH | 8.5 - 9.5 | To deprotonate primary amines for efficient reaction. |
| Molar Ratio (Label:Biomolecule) | 10:1 to 20:1 | To drive the reaction towards a higher degree of labeling.[1] |
| Reaction Time | 1 - 2 hours (Room Temp) or Overnight (4°C) | To allow for sufficient reaction completion. |
| Degree of Labeling (DOL) | 2 - 8 | An optimal range for many applications to avoid over-labeling and loss of function. |
Visualizations
Chemical Reaction Pathway
Caption: Reaction of this compound with a primary amine on a biomolecule to form a stable thiourea bond.
Experimental Workflow
Caption: General workflow for labeling a biomolecule with this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - pH of the labeling buffer is too low.- Insufficient molar excess of the labeling reagent.[1]- Presence of competing amine-containing substances.[2]- Inactive labeling reagent. | - Increase the pH of the labeling buffer to 9.0-9.5.- Increase the molar ratio of the labeling reagent to the biomolecule.- Ensure the biomolecule is in an amine-free buffer.- Use a freshly prepared solution of the labeling reagent. |
| Precipitation of Biomolecule | - The biomolecule is not stable at the labeling pH.- The organic solvent from the labeling reagent stock solution is causing precipitation. | - Perform the labeling reaction at a lower temperature (e.g., 4°C).- Add the labeling reagent solution slowly to the biomolecule solution with constant stirring.- Reduce the volume of organic solvent added. |
| Loss of Biological Activity | - Over-labeling of the biomolecule, potentially at a critical functional site.- Harsh labeling conditions (e.g., high pH, prolonged incubation). | - Reduce the molar ratio of the labeling reagent to the biomolecule.- Decrease the reaction time or temperature.- Perform a pH stability study for the biomolecule prior to labeling. |
Conclusion
The use of this compound offers a promising avenue for the development of novel bioconjugates. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the applications of this and other pyrazole-based labeling reagents. As with any labeling procedure, empirical optimization of the reaction conditions is key to achieving the desired degree of labeling while preserving the biological function of the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royal-chem.com [royal-chem.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-isothiocyanato-1-methyl-1H-pyrazole
Welcome to the technical support center for 3-isothiocyanato-1-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common and effective method involves a two-step process. The first step is the synthesis of the 3-amino-1-methyl-1H-pyrazole precursor, typically through the cyclization of a suitable nitrile with methylhydrazine.[1] The second step is the conversion of the resulting aminopyrazole to the isothiocyanate, commonly achieved by reacting it with a thiocarbonylating agent like thiophosgene or 1,1'-thiocarbonyldiimidazole (TCDI).
Q2: I am experiencing low yields in my pyrazole synthesis. What are the common causes?
A2: Low yields in pyrazole synthesis can often be attributed to several factors, including the purity of the starting materials (1,3-dicarbonyl compounds and hydrazine derivatives), suboptimal reaction conditions, and the formation of regioisomers.[2][3] Hydrazine derivatives, in particular, can degrade over time and should be used when fresh.[2] The reaction temperature and solvent choice are also critical; screening different solvents and optimizing the temperature can significantly improve yields.[4]
Q3: My final product is impure and shows multiple spots on a TLC plate. What are the likely impurities?
A3: Common impurities include unreacted 3-amino-1-methyl-1H-pyrazole, byproducts from side reactions, and residual solvents. If using thiophosgene, related byproducts can also be present. The amine starting material is basic and can often be removed with a dilute acid wash during workup.[5] Other persistent impurities may require purification by column chromatography or recrystallization.[5][6]
Q4: How can I improve the regioselectivity when synthesizing the pyrazole core?
A4: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common challenge.[3] Regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups. The reaction conditions, especially pH, play a crucial role. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[3] Experimenting with different solvents and the addition of acidic or basic catalysts can help control the isomeric ratio.[4]
Q5: What are the best practices for storing and handling this compound?
A5: Isothiocyanates are reactive compounds that can be sensitive to moisture and heat. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Avoid contact with strong oxidizing agents, strong bases, and amines, with which it will react.[7] Proper personal protective equipment should be worn during handling.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Symptom | Possible Root Cause | Suggested Solution |
| Reaction fails to proceed to completion (monitored by TLC/LC-MS). | Inadequate Reaction Temperature: The activation energy for the reaction has not been met. | Optimize the temperature. For pyrazole cyclizations, heating may be required. A temperature screening experiment is recommended.[4] |
| Poor Quality of Reagents: Hydrazine starting materials can degrade. Other reagents may contain inhibitors or impurities. | Use freshly opened or purified reagents. Ensure starting materials are pure and dry, especially for the isothiocyanate formation step.[2] | |
| Incorrect Solvent: The polarity of the solvent may be inappropriate for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics. | Perform a solvent screening experiment. Polar aprotic solvents like DMF or DMSO can be effective for pyrazole synthesis.[4][8] |
Problem 2: Product Contaminated with Impurities
| Symptom | Possible Root Cause | Suggested Solution |
| TLC shows a baseline spot that stains with ninhydrin. | Unreacted Amine Precursor: The conversion of the aminopyrazole to the isothiocyanate is incomplete. | Increase the equivalents of the thiocarbonylating agent or extend the reaction time. During workup, wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove the basic amine.[5] |
| Multiple spots are visible on TLC after workup. | Formation of Side Products: Side reactions may occur due to moisture (hydrolysis of isothiocyanate) or excess temperature (decomposition). | Purify the crude product using column chromatography on silica gel.[5] A solvent system of hexanes and ethyl acetate is a good starting point. Recrystallization can also be effective for solid products.[6] |
| The isolated product is discolored (yellow/red). | Hydrazine-Related Impurities: Side reactions involving hydrazine during the pyrazole synthesis often lead to colored impurities.[5] | Purify via column chromatography. Sometimes, treating the crude product with activated carbon before filtration can remove some colored impurities.[2] |
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This synthesis is presented as a representative two-step procedure based on established chemical principles for pyrazole and isothiocyanate formation.
Step 1: Synthesis of 3-amino-1-methyl-1H-pyrazole
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To a solution of 3-oxopropanenitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).
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Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.[9]
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Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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The resulting crude product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Step 2: Synthesis of this compound
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Dissolve the crude 3-amino-1-methyl-1H-pyrazole (1.0 eq) and a base such as triethylamine (2.5 eq) in an anhydrous solvent like dichloromethane (DCM) or THF under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 1,1'-thiocarbonyldiimidazole (TCDI) (1.1 eq) in the same anhydrous solvent to the cooled mixture.
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Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting amine is consumed.
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Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude this compound by flash column chromatography.
Data Presentation: Optimization of Reaction Conditions
The following tables provide representative data for optimizing pyrazole synthesis, which can be adapted for the target molecule.
Table 1: Effect of Solvent on a Representative Pyrazole Thiocyanation Reaction [8][10]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 0 | 8 | 91 |
| 2 | THF | 0 | 8 | 68 |
| 3 | Acetonitrile (MeCN) | 0 | 8 | 58 |
| 4 | Dichloromethane (DCM) | 0 | 8 | 55 |
| 5 | Methanol (MeOH) | 0 | 10 | Trace |
| 6 | Dimethyl Sulfoxide (DMSO) | 25 | 24 | 85 |
Note: Yields are illustrative and highly dependent on the specific substrates and reagents used.
Visualizations
Experimental and Application Workflows
Caption: General workflow for synthesis, purification, and application.
Caption: Troubleshooting flowchart for addressing low reaction yields.
Caption: Reaction of the isothiocyanate with an amine.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 10. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
Technical Support Center: Reactions of 3-Isothiocyanato-1-methyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-isothiocyanato-1-methyl-1H-pyrazole. The information is designed to help you anticipate and resolve common issues encountered during your experiments, with a focus on identifying and mitigating the formation of byproducts.
Troubleshooting Guides
This section provides solutions to common problems observed during reactions involving this compound.
Issue 1: Low Yield of the Desired Product and Presence of Unidentified Impurities
If you are experiencing a low yield of your target molecule, it is often due to the consumption of the starting material through side reactions.
dot
Caption: General reaction scheme showing potential byproduct pathways.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of this compound | Use a freshly prepared or purified reagent. Store the isothiocyanate under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place to prevent degradation. | Improved yield of the desired product and reduction of baseline impurities on analytical chromatograms. |
| Presence of Moisture | Ensure all glassware is thoroughly dried before use, and use anhydrous solvents. Reactions should be run under an inert atmosphere. | Minimized formation of 3-amino-1-methyl-1H-pyrazole from the hydrolysis of the isothiocyanate. |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. While heating can increase the reaction rate, it can also promote decomposition or side reactions. Start at room temperature and adjust as needed based on reaction monitoring (e.g., via TLC or LC-MS). | Increased yield and purity of the desired product by minimizing thermal decomposition. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. A slight excess (1.05-1.1 equivalents) of the isothiocyanate may be beneficial if the nucleophile is prone to side reactions, but a large excess should be avoided. | Maximized conversion of the limiting reagent and reduced purification challenges. |
Frequently Asked Questions (FAQs)
Q1: I am seeing a byproduct with a mass corresponding to 3-amino-1-methyl-1H-pyrazole in my reaction mixture. What is the cause and how can I prevent it?
A1: The presence of 3-amino-1-methyl-1H-pyrazole is most likely due to the hydrolysis of the isothiocyanate functional group by water present in the reaction. Isothiocyanates are susceptible to reaction with water, which leads to the formation of the corresponding amine and carbonyl sulfide (which can further decompose).
Prevention:
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Dry Glassware and Solvents: Ensure all glassware is oven-dried or flame-dried under vacuum before use. Use freshly distilled or commercially available anhydrous solvents.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.
Q2: My reaction is with a primary amine, and I am observing the formation of a symmetrical thiourea as a byproduct. Why is this happening?
A2: The formation of a symmetrical thiourea can occur if your this compound was synthesized in situ from 3-amino-1-methyl-1H-pyrazole and a thiocarbonylating agent (like thiophosgene or its equivalent) and there is unreacted starting amine present. This unreacted amine can then react with the newly formed isothiocyanate to produce a symmetrical thiourea.
Mitigation Strategies:
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Purification of Isothiocyanate: If you are synthesizing the isothiocyanate yourself, ensure it is purified from any unreacted starting amine before use in the subsequent reaction.
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Controlled Addition: When reacting with a primary amine, add the amine slowly to the solution of the isothiocyanate to maintain a low concentration of the amine and favor the formation of the desired unsymmetrical thiourea.
Q3: Can the pyrazole ring itself react under my experimental conditions?
A3: The 1-methyl-1H-pyrazole ring is generally stable under many reaction conditions. However, strong electrophiles can potentially react at the C4 or C5 positions of the pyrazole ring, although the isothiocyanate group at C3 is the more reactive site for nucleophiles. Under strongly acidic or basic conditions, or at high temperatures, degradation of the pyrazole ring is possible, but this is less common under standard synthetic conditions for thiourea formation. It is always advisable to monitor your reaction for unexpected byproducts that may arise from reactions on the pyrazole ring, especially if using harsh reagents or conditions.
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Technical Support Center: Purification of 3-Isothiocyanato-1-methyl-1H-pyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-isothiocyanato-1-methyl-1H-pyrazole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
A1: The primary challenges stem from the dual functionality of the molecule. The pyrazole ring can lead to issues with regioisomers and related heterocyclic impurities from the synthesis. The isothiocyanate group is reactive and can be unstable, particularly in aqueous solutions or at elevated temperatures, leading to degradation.[1][2] Low polarity derivatives may also co-elute with similar nonpolar impurities during chromatography.[3]
Q2: What are the most common purification techniques for this class of compounds?
A2: The most common techniques are column chromatography (both normal and reversed-phase), recrystallization, and acid-base extraction.[3][4][5] The choice of method depends on the nature of the impurities, the scale of the purification, and the polarity of the specific derivative.
Q3: Which solvents are recommended for the recrystallization of pyrazole derivatives?
A3: The choice of solvent is critical and depends on the specific derivative's polarity. Commonly used solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[4] For less polar compounds, cyclohexane or petroleum ether may be effective.[4] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective for inducing crystallization.[4]
Q4: My isothiocyanate derivative appears to be degrading during purification. What can I do?
A4: Isothiocyanates can be unstable. It is recommended to work quickly, use cold solvents when possible, and avoid prolonged exposure to high temperatures.[1] When concentrating solutions, use a rotary evaporator at a low temperature. Purified compounds should be stored at low temperatures (-20°C or below) under an inert atmosphere.[1]
Q5: How can I remove colored impurities from my pyrazole derivative?
A5: Colored impurities, often arising from side reactions with hydrazine during synthesis, can sometimes be removed by treatment with activated carbon during recrystallization.[2] However, a small-scale test is recommended as activated carbon can also adsorb the desired product. Column chromatography is also an effective method for separating colored impurities.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of the target compound from impurities.
| Potential Cause | Suggested Solution |
| Inappropriate solvent system (mobile phase). | Optimize the mobile phase polarity. For normal-phase chromatography, try different combinations of nonpolar solvents like hexane/ethyl acetate versus dichloromethane/methanol to alter selectivity.[3] |
| Similar retention times of the compound and impurities. | Change the stationary phase (e.g., switch from silica to alumina or a cyano-bonded phase for normal-phase chromatography).[3] Consider using an orthogonal method like recrystallization.[3] |
| Compound is unstable on silica gel. | Deactivate the silica gel with triethylamine or ammonia in methanol before use.[5] Alternatively, use a different stationary phase like alumina or florisil.[6] |
Problem: Tailing or broad peaks during column chromatography.
| Potential Cause | Suggested Solution |
| Column overloading. | Reduce the amount of crude material loaded onto the column.[3] |
| Secondary interactions with the stationary phase. | For normal-phase chromatography on silica, add a small amount of a modifier like triethylamine to the mobile phase to reduce tailing of basic compounds.[3] |
| Compound precipitating on the column. | Increase the column temperature (e.g., to 60°C) to improve solubility in the mobile phase.[3][7] Increase the proportion of the stronger organic solvent in the mobile phase.[3] |
Recrystallization
Problem: The compound does not crystallize from the solution.
| Potential Cause | Suggested Solution |
| The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3] |
| The compound is too soluble in the chosen solvent. | Add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise to the solution until turbidity appears, then allow it to cool slowly.[4] |
| Presence of impurities inhibiting crystallization. | Try purifying the crude material by another method, such as column chromatography, before attempting recrystallization. |
Problem: The compound oils out instead of crystallizing.
| Potential Cause | Suggested Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a lower-boiling solvent. |
| The solution is too concentrated. | Add more of the "good" solvent to the hot solution before cooling. |
| The presence of impurities. | Attempt a preliminary purification by another method. |
Experimental Protocols
General Protocol for Flash Column Chromatography (Normal Phase)
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Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane).
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Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
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Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Apply the sample carefully to the top of the silica gel bed.[3]
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Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary (e.g., by increasing the percentage of ethyl acetate in hexane).
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Fraction Collection: Collect fractions in separate tubes.
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Monitoring: Monitor the separation by spotting each fraction on a TLC plate and visualizing under a UV lamp to identify the fractions containing the pure compound.[3]
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to obtain the purified product.[3]
General Protocol for Recrystallization from a Mixed-Solvent System
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Dissolution: Dissolve the crude compound in a minimum amount of a hot solvent in which it is soluble (the "good" solvent, e.g., ethanol).[4]
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Addition of Anti-Solvent: While the solution is still hot, add a solvent in which the compound is insoluble (the "poor" solvent, e.g., water) dropwise until the solution becomes slightly turbid.[4]
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Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
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Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.[3]
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining impurities.[3]
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Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.[4]
Visualizations
References
Technical Support Center: 3-Isothiocyanato-1-methyl-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-isothiocyanato-1-methyl-1H-pyrazole. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. To maximize shelf life, storage at -20°C is recommended, and for extended periods, -70°C can prevent chemical degradation.[1] The compound should be kept away from moisture and strong oxidizing agents.[2][3]
Q2: How should I store solutions of this compound?
A2: Solutions of isothiocyanates are prone to hydrolysis, especially in the presence of water.[4] Therefore, it is crucial to use anhydrous solvents (e.g., dichloromethane, acetonitrile, DMSO) for preparing stock solutions. Store these solutions in tightly sealed vials at low temperatures, such as -20°C, to minimize degradation.[4] For aqueous buffers, prepare solutions fresh and use them immediately, as isothiocyanates are generally unstable in aqueous media.[5]
Q3: My experimental results are inconsistent. Could this be due to the instability of this compound?
A3: Yes, inconsistency in experimental results is a common sign of compound degradation. The isothiocyanate functional group is susceptible to hydrolysis and can react with nucleophiles.[5] If the compound has been stored improperly or if solutions are not freshly prepared, its purity may be compromised, leading to unreliable data. It is advisable to check the purity of your compound using a suitable analytical method like HPLC or LC-MS.
Q4: What are the potential degradation products of this compound?
A4: The primary degradation pathway for isothiocyanates is hydrolysis, which would convert the isothiocyanate group (-N=C=S) into an amine (-NH2), releasing carbon disulfide. In the presence of other nucleophiles, such as amines or thiols in your reaction mixture, corresponding thiourea or dithiocarbamate adducts can be formed. Thermal degradation can lead to a more complex mixture of products.[2][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity | Degradation of the compound due to improper storage or handling. | Verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR). If degradation is confirmed, procure a fresh batch of the compound and adhere strictly to the recommended storage and handling guidelines. Prepare fresh stock solutions for each experiment. |
| Precipitate formation in stock solution | Poor solubility or degradation of the compound. | Ensure the solvent is appropriate for the compound and is of high purity (anhydrous). Gently warm the solution or sonicate to aid dissolution. If precipitation persists, it may be a sign of degradation, and a fresh solution should be prepared. |
| Inconsistent analytical results (e.g., multiple peaks in HPLC) | Presence of impurities or degradation products. | Review storage conditions and solution preparation methods. Run a forced degradation study (see Experimental Protocols) to identify potential degradation products and develop a stability-indicating analytical method. |
| Discoloration of the solid compound | Exposure to light, air, or moisture. | While slight discoloration may not always indicate significant degradation, it is a sign of potential instability. It is best to use a fresh, pure sample for sensitive experiments. Store the compound protected from light. |
Stability Data Summary
The following table summarizes the expected stability of this compound under various conditions, based on the general behavior of isothiocyanate compounds. Note: This is illustrative data and should be confirmed by experimental studies.
| Condition | Parameter | Expected Outcome | Notes |
| Storage (Solid) | Temperature | Stable at -20°C for >1 year. | Keep in a tightly sealed container, protected from light and moisture. |
| Humidity | Prone to hydrolysis. | Store with a desiccant. | |
| Light | Potential for photodegradation. | Store in an amber vial or in the dark. | |
| Storage (Solution in Anhydrous DCM) | Temperature | Stable for several days at -20°C.[4] | Use of anhydrous solvent is critical. |
| Forced Degradation | 0.1 M HCl (aq) | Rapid degradation. | Isothiocyanates are generally unstable in acidic aqueous solutions. |
| 0.1 M NaOH (aq) | Rapid degradation. | Hydrolysis is accelerated under basic conditions. | |
| 3% H₂O₂ (aq) | Potential for oxidation of the sulfur atom. | ||
| 60°C (Solid) | Potential for thermal decomposition. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 40°C for 2, 4, 8, and 24 hours. At each time point, neutralize an aliquot with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 40°C for 1, 2, 4, and 8 hours. At each time point, neutralize an aliquot with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours. Dilute an aliquot with the mobile phase for HPLC analysis.
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Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 60°C for 48 hours. At specified time points, dissolve a sample in acetonitrile for HPLC analysis.
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Photolytic Degradation (Solution): Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a defined period. Analyze by HPLC at various time points. A control sample should be kept in the dark.
3. Analysis:
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Analyze the stressed samples and a control sample (stored at -20°C) by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).
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Characterize major degradation products using LC-MS.
Protocol 2: Long-Term Stability Study
This protocol assesses the stability of the compound under recommended storage conditions.
1. Sample Preparation:
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Aliquot the solid compound into multiple amber glass vials with tight-fitting caps.
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Prepare a stock solution in anhydrous DMSO (10 mM) and aliquot into multiple vials.
2. Storage:
-
Store the solid samples and solution aliquots at the recommended long-term storage temperature (e.g., -20°C).
-
Store another set of samples at an accelerated condition (e.g., 4°C) to predict long-term stability.
3. Testing Schedule:
-
Analyze the samples at predetermined time points: 0, 1, 3, 6, 12, and 24 months for long-term storage, and 0, 1, 3, and 6 months for accelerated storage.
4. Analysis:
-
At each time point, analyze one solid sample and one solution aliquot.
-
For the solid sample, prepare a fresh solution and determine the purity by HPLC.
-
For the solution aliquot, directly analyze the purity by HPLC.
-
Compare the results to the initial (time 0) analysis to determine the extent of degradation.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Factors influencing the stability of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. thaiscience.info [thaiscience.info]
- 6. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of Pyrazole Isothiocyanates with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole isothiocyanates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their reactions with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected reaction of a pyrazole isothiocyanate with a primary amine?
The primary and desired reaction is the nucleophilic addition of the primary amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This reaction forms a stable N,N'-disubstituted thiourea derivative. The reaction is typically efficient and proceeds under mild conditions.
Q2: My reaction is sluggish or not proceeding to completion. What are the common causes and how can I improve the yield of the desired thiourea?
Low conversion can be due to several factors. Here is a troubleshooting workflow to address this issue:
-
Verify Reagent Quality: Ensure that both the pyrazole isothiocyanate and the amine are pure and free from degradation. Isothiocyanates can be sensitive to moisture, leading to hydrolysis.
-
Increase Reaction Temperature: For less reactive amines, such as those bearing electron-withdrawing groups or sterically hindered amines, gently heating the reaction mixture can significantly increase the reaction rate.[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[2][1] Ensure your starting materials are soluble in the chosen solvent.
-
Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess (1.0-1.1 equivalents) of the isothiocyanate can help drive the reaction to completion, especially if the amine is precious.[1]
Q3: I am observing the formation of an unexpected symmetrical N,N'-disubstituted thiourea. Why is this happening and how can I prevent it?
The formation of a symmetrical thiourea (R-NH-C(S)-NH-R, where R is the substituent from your amine) indicates that the isothiocyanate may be reacting with two molecules of the amine, or there's a competing reaction pathway. This is more common when the isothiocyanate is generated in situ. To minimize this side product:
-
Controlled Addition: Add the isothiocyanate slowly to the solution of the amine. This ensures that the isothiocyanate reacts with the amine before it can participate in side reactions.
-
Two-Step Synthesis: If you are generating the isothiocyanate in situ, it is best to synthesize and isolate the pyrazole isothiocyanate first. Then, in a separate step, react the purified isothiocyanate with the desired amine.[1]
Q4: My isothiocyanate seems to be degrading during the reaction, especially in the presence of water. What is happening?
Isothiocyanates can undergo hydrolysis in the presence of water, particularly under acidic or basic conditions. The hydrolysis proceeds through an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding primary amine and carbonyl sulfide. This will not only consume your starting material but also introduce the corresponding pyrazole amine as an impurity in your reaction mixture. To avoid this, ensure all your reagents and solvents are anhydrous.
Troubleshooting Guide for Common Side Reactions
Side Reaction 1: Intramolecular Cyclization
Issue: Instead of the expected thiourea, I have isolated a product with a different molecular weight and spectroscopic properties, suggesting a cyclization reaction has occurred.
Explanation: If the pyrazole ring has a suitably positioned nucleophilic group (e.g., an amino or hydroxyl group), the initially formed thiourea can undergo intramolecular cyclization to form a fused heterocyclic system, such as a pyrazolo[1,5-a]pyrimidine or a pyrazolo-thiadiazine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for intramolecular cyclization side reactions.
Preventative Measures:
-
Lower Reaction Temperature: Intramolecular cyclizations are often promoted by heat. Running the reaction at room temperature or below can favor the formation of the thiourea adduct.
-
Solvent Choice: The choice of solvent can influence the rate of cyclization. Aprotic, non-polar solvents may disfavor the cyclization step.
-
Protecting Groups: If the pyrazole starting material contains other nucleophilic groups, consider protecting them before introducing the isothiocyanate.
Side Reaction 2: Formation of Symmetrical N,N'-Disubstituted Thiourea
Issue: My main byproduct is a symmetrical thiourea derived from my amine nucleophile.
Explanation: This typically occurs when the isothiocyanate is generated in situ from an amine and a thiocarbonylating agent (like carbon disulfide). The newly formed isothiocyanate can react with the starting amine which is still present in the reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for symmetrical thiourea byproduct formation.
Quantitative Data Summary
The following table summarizes the general influence of reaction conditions on the outcome of pyrazole isothiocyanate reactions with primary amines. Please note that specific yields will vary depending on the substrates used.
| Parameter | Condition | Expected Outcome on Desired Thiourea Yield | Potential Side Reactions Favored |
| Temperature | Low (0-25 °C) | Generally high | - |
| High (>50 °C) | May decrease | Intramolecular cyclization, decomposition | |
| pH | Neutral to slightly basic | Optimal | - |
| Acidic or strongly basic | Can decrease | Hydrolysis of isothiocyanate | |
| Solvent | Aprotic (DCM, THF, MeCN) | Generally high | - |
| Protic (e.g., alcohols, water) | Can decrease | Hydrolysis, reaction with solvent | |
| Stoichiometry | 1:1 (Amine:Isothiocyanate) | Generally high | - |
| Excess Amine | Can be high | Potential for symmetrical thiourea if isothiocyanate is generated in situ |
Key Experimental Protocols
Protocol 1: General Synthesis of a Pyrazole Isothiocyanate
This protocol describes a general method for the synthesis of a pyrazole isothiocyanate from a corresponding aminopyrazole using thiophosgene. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
Aminopyrazole derivative (1.0 eq)
-
Thiophosgene (1.1 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aminopyrazole (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) to the solution.
-
Add a solution of thiophosgene (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude pyrazole isothiocyanate.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Synthesis of N,N'-Disubstituted Thiourea
This protocol outlines the reaction of a pyrazole isothiocyanate with a primary amine.[2]
Materials:
-
Pyrazole isothiocyanate (1.0 eq)
-
Primary amine (1.0-1.1 eq)
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the pyrazole isothiocyanate (1.0 eq) in the chosen anhydrous solvent.
-
To the stirred solution, add the primary amine (1.0-1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
If the product precipitates from the reaction mixture, collect it by filtration and wash with a small amount of cold solvent.
-
If the product is soluble, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 3: HPLC-MS Analysis of Reaction Mixture
This protocol provides a general method for the analysis of a reaction mixture to identify the desired thiourea product and potential side products.
Instrumentation:
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer (e.g., ESI-MS)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program:
A typical gradient would be to start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto the HPLC-MS system.
-
Monitor the separation at a suitable UV wavelength (e.g., 254 nm).
-
Analyze the mass spectra of the eluting peaks to determine the molecular weights of the components. Compare the observed molecular weights with the expected masses of the starting materials, desired product, and potential side products (e.g., hydrolyzed isothiocyanate, cyclized products, symmetrical thiourea).
Visualization of Reaction Pathways
Caption: Reaction pathways for pyrazole isothiocyanates with nucleophiles.
References
Technical Support Center: Synthesis of 3-Isothiocyanato-1-methyl-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-isothiocyanato-1-methyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The synthesis of this compound typically starts from its corresponding primary amine, 3-amino-1-methyl-1H-pyrazole. The main strategies involve the use of a thiocarbonylating agent. The two most common and effective routes are:
-
The Dithiocarbamate Salt Decomposition Method : This is often the preferred route due to its use of less hazardous reagents. It is a two-step process where the primary amine first reacts with carbon disulfide (CS₂) in the presence of a base to form a stable dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate.[1][2][3]
-
Thiophosgene and Thiophosgene-Surrogate Method : This is a traditional method that involves reacting the primary amine with thiophosgene (CSCl₂) or a safer surrogate like 1,1'-thiocarbonyldiimidazole (TCDI).[4][5] While often efficient, this route involves highly toxic and volatile reagents, necessitating stringent safety precautions.[3][6]
Q2: My reaction yield is consistently low. What are the most common factors to investigate?
A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Amine : Ensure the 3-amino-1-methyl-1H-pyrazole is pure and dry. Impurities can interfere with the reaction.
-
Reagent Quality : Use high-purity, dry solvents and fresh reagents, especially for the base and desulfurizing agent. Carbon disulfide should be of good quality.
-
Reaction Conditions : Temperature, reaction time, and solvent choice are critical. For the dithiocarbamate method, the initial salt formation is often performed at 0 °C to room temperature, while the desulfurization step may require different temperatures depending on the agent used.[5]
-
Base Selection : The choice of base is crucial for efficient dithiocarbamate salt formation.[7] Organic bases like triethylamine (Et₃N) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are common, but inorganic bases may also be effective.[3][8]
-
Side Reactions : The most common side reaction is the formation of a symmetrical thiourea byproduct. This occurs when the newly formed isothiocyanate product reacts with any remaining starting amine.[4]
Q3: How can I minimize the formation of the N,N'-bis(1-methyl-1H-pyrazol-3-yl)thiourea byproduct?
A3: Thiourea formation is a significant cause of reduced yield. To minimize it:
-
Control Stoichiometry : In the thiophosgene method, ensure that thiophosgene is always in excess relative to the amine to quickly consume the starting material.[4]
-
Slow Addition : Add the amine slowly to the solution of the thiocarbonylating agent (e.g., thiophosgene or TCDI). This maintains a low concentration of free amine, reducing its chance of reacting with the isothiocyanate product.
-
One-Pot Dithiocarbamate Method : In the CS₂ method, ensure the complete conversion of the amine to the dithiocarbamate salt before adding the desulfurizing agent. A one-pot procedure where the desulfurizing agent is added after sufficient time for salt formation can be very effective.[8]
Q4: Which desulfurizing agent is most effective for the dithiocarbamate decomposition method?
A4: Several desulfurizing agents can be used, each with its own advantages. The choice often depends on the substrate, desired reaction conditions, and purification strategy.
-
Di-tert-butyl dicarbonate (Boc₂O) : A mild and efficient reagent. A key advantage is that its byproducts (CO₂, COS, tert-butanol) are volatile, simplifying workup significantly.[4][8]
-
Tosyl Chloride (TsCl) : A commonly used and effective reagent. However, removing excess TsCl and its byproducts during purification can sometimes be challenging for less polar products.[5]
-
Iodine (I₂) : An improved method uses molecular iodine with sodium bicarbonate in a biphasic water/ethyl acetate medium. This approach is environmentally friendly and uses cheap, non-toxic reagents.[9]
-
Ethyl Chloroformate : Another classic reagent that provides good yields.[1]
-
Triphosgene : Can be used as a dehydrosulfurization agent and is particularly effective for isothiocyanates bearing electron-withdrawing groups.[4]
Q5: What are the best practices for purifying the final this compound product?
A5: The purification strategy depends on the reaction byproducts and the physical properties of the isothiocyanate.
-
Workup : For methods like the Boc₂O-mediated synthesis, the workup can be as simple as evaporating the volatile byproducts and solvent.[8] For other methods, an aqueous wash is typically performed to remove salts and water-soluble impurities.
-
Column Chromatography : This is the most common method for achieving high purity. Silica gel is typically used with a non-polar eluent system (e.g., hexane/ethyl acetate).[10]
-
Crystallization : If the product is a solid, crystallization from a suitable solvent can be an effective purification technique.[11]
-
Distillation : If the product is a liquid with a suitable boiling point, vacuum distillation can be used for purification, although this is less common for this specific compound.
Troubleshooting Guide
If you are experiencing low yields or other issues, follow this logical workflow to diagnose and solve the problem.
Comparative Data: Synthesis Methods
The following table summarizes and compares common methods for converting primary amines to isothiocyanates, which are applicable to the synthesis of this compound.
| Method | Reagents | Typical Yields | Advantages | Disadvantages | Citations |
| Dithiocarbamate / Boc₂O | 1. CS₂, Base (e.g., Et₃N) 2. Boc₂O, Catalyst (DMAP) | Good to Excellent | Mild conditions, volatile byproducts simplify workup, avoids toxic reagents. | Boc₂O can be expensive; potential for Boc-protection of amine as a side reaction. | [4][8] |
| Dithiocarbamate / TsCl | 1. CS₂, Base (e.g., Et₃N) 2. TsCl | Good | Readily available and cost-effective reagents. | Purification can be difficult due to non-volatile byproducts. | [2][5] |
| Dithiocarbamate / Iodine | 1. CS₂, Base (e.g., K₂CO₃) 2. I₂, NaHCO₃ (biphasic) | High | Environmentally friendly, uses inexpensive and non-toxic reagents. | Requires biphasic reaction setup. | [9] |
| Thiocarbonyl Transfer | TCDI (1,1'-Thiocarbonyldiimidazole) | Good | Safer alternative to thiophosgene. | TCDI is expensive; thiourea formation can still occur. | [5][10] |
| Thiophosgene | CSCl₂, Base (e.g., Et₃N) | Good to Excellent | A long-established, powerful method. | Highly toxic, volatile, and moisture-sensitive reagent requiring extreme caution. | [1][4] |
Key Synthesis Pathway
The diagram below illustrates the two primary synthetic pathways starting from 3-amino-1-methyl-1H-pyrazole.
Detailed Experimental Protocols
Protocol 1: Synthesis via Dithiocarbamate Decomposition using Boc₂O (Recommended)
This method is recommended for its high yield, mild conditions, and simple workup.[8]
-
Dithiocarbamate Salt Formation :
-
To a stirred solution of 3-amino-1-methyl-1H-pyrazole (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere, add triethylamine (2.0 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Add carbon disulfide (CS₂, 1.5 eq.) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.
-
-
Desulfurization :
-
To the reaction mixture, add 4-dimethylaminopyridine (DMAP, 0.03 eq.) as a catalyst.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent dropwise at room temperature.
-
Stir the reaction for 2-4 hours or until TLC/LC-MS analysis indicates the complete consumption of the dithiocarbamate intermediate. Effervescence (evolution of CO₂ and COS) may be observed.
-
-
Workup and Purification :
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
Redissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Protocol 2: Synthesis using 1,1'-Thiocarbonyldiimidazole (TCDI)
This protocol provides a safer alternative to highly toxic thiophosgene.[10]
-
Reaction Setup :
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-1-methyl-1H-pyrazole (1.0 eq.) in anhydrous dichloromethane (DCM).
-
In a separate flask, prepare a solution of 1,1'-thiocarbonyldiimidazole (TCDI, 1.1 eq.) in anhydrous DCM.
-
-
Reaction Execution :
-
Add the amine solution dropwise to the stirred TCDI solution at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification :
-
Once the reaction is complete, wash the mixture with water to remove imidazole byproducts.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired isothiocyanate.
-
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 4. cbijournal.com [cbijournal.com]
- 5. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Troubleshooting guide for reactions involving 3-isothiocyanato-1-methyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-isothiocyanato-1-methyl-1H-pyrazole in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of this compound?
This compound is an electrophilic reagent that readily reacts with nucleophiles. The isothiocyanate group (-N=C=S) is highly susceptible to nucleophilic attack on the central carbon atom. The 1-methyl-1H-pyrazole ring influences the reactivity of the isothiocyanate group. The methyl group at the N1 position of the pyrazole ring is an electron-donating group, which may slightly reduce the electrophilicity of the isothiocyanate carbon compared to isothiocyanates bearing electron-withdrawing groups. However, the primary mode of reactivity is the addition of nucleophiles, most commonly primary and secondary amines, to form substituted thiourea derivatives.[1][2]
Q2: What are the recommended storage conditions for this compound?
Isothiocyanates are sensitive to moisture and can degrade over time.[1] It is crucial to store this compound in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and maintain its reactivity.[1]
Q3: What are the common applications of pyrazole-containing thioureas in drug development?
Pyrazole-containing compounds are significant in medicinal chemistry due to their wide range of biological activities.[3][4][5] Thiourea derivatives incorporating a pyrazole scaffold have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[6][7][8] The pyrazole moiety can act as a bioisostere for other aromatic rings, improving physicochemical properties like lipophilicity and solubility.[3] Pyrazole derivatives have been shown to modulate various signaling pathways, including those involving Janus kinase (JAK) and mitogen-activated protein kinase (MEK).[3][9]
Troubleshooting Guide for Reactions
Issue 1: Low or No Product Yield
Low or no yield in reactions involving this compound is a common issue that can arise from several factors.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of this compound | Use a fresh or properly stored bottle of the reagent. Handle under an inert atmosphere.[1][3] | Improved yield due to the use of a fully reactive isothiocyanate. |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), increase the reaction temperature or prolong the reaction time.[2][10] The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can also enhance the nucleophilicity of the amine. | Increased reaction rate and higher conversion to the desired thiourea product. |
| Steric Hindrance | If either the amine or the pyrazole isothiocyanate is sterically hindered, heating the reaction mixture to reflux may be necessary to overcome the steric barrier.[1][11] Microwave irradiation can also be an effective technique for sterically demanding reactions.[1] | Improved product yield by providing sufficient energy to overcome steric repulsion. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Common solvents for this reaction include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and acetone.[2] If the reaction is sluggish, switching to a different solvent may improve the outcome. | Optimization of reaction conditions leading to a higher yield. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or add a slight excess (1.1-1.2 equivalents) of the more stable reactant. | Drive the reaction to completion, maximizing the yield of the desired product. |
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Formation of Symmetrical Thiourea | If the starting amine is primary, it can react with the isothiocyanate to form the desired product. However, under harsh conditions or with incorrect stoichiometry, the amine can react with a byproduct to form a symmetrical thiourea.[1] Careful control of stoichiometry and reaction conditions is crucial. | Minimization of the symmetrical thiourea byproduct and increased purity of the desired unsymmetrical thiourea. |
| Reaction with Water (Hydrolysis) | Isothiocyanates are sensitive to moisture and can hydrolyze. Ensure all glassware is oven-dried and use anhydrous solvents to prevent the formation of amine byproducts from the hydrolysis of the isothiocyanate.[3] | Prevention of isothiocyanate degradation and formation of unwanted side products. |
| Self-Polymerization | In the presence of certain catalysts or under harsh conditions, isothiocyanates can polymerize. Avoid overly harsh conditions and unnecessary catalysts unless required for the specific reaction. | Reduced formation of polymeric byproducts, leading to a cleaner reaction mixture. |
Issue 3: Difficulty in Product Purification
Challenges in isolating the final product can lead to low recovered yields.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Product is an Oil and Won't Crystallize | Not all thiourea derivatives are crystalline solids at room temperature.[2] If the product is an oil, purification by column chromatography on silica gel is the most reliable method.[2][10] Trituration with a non-polar solvent like hexane can sometimes induce crystallization.[2] | Isolation of a pure product, even if it is non-crystalline. |
| Product is Water-Soluble | If the product has polar functional groups, it may have some solubility in the aqueous layer during workup. Check the aqueous layer by TLC to see if the product is present. If so, back-extract the aqueous layer with a suitable organic solvent. | Recovery of a water-soluble product that might otherwise be lost during workup. |
| Product Streaking on TLC | Streaking on TLC can indicate that the compound is acidic or basic. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC mobile phase can improve the spot shape and separation. | Better separation and more accurate monitoring of the reaction and purification. |
Experimental Protocols
General Protocol for the Synthesis of a Thiourea Derivative
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol)
-
Substituted Amine (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) at room temperature.[2]
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours for reactive amines.[2]
-
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
Assess the purity of the resulting solid or oil by TLC. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[2]
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow to diagnose and resolve low product yield.
JAK-STAT Signaling Pathway
Many pyrazole derivatives have been developed as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is implicated in various inflammatory diseases and cancers.
Caption: Inhibition of the JAK-STAT pathway by a pyrazole-thiourea derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chim.it [chim.it]
- 6. Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
Technical Support Center: Purification of Products from 3-Isothiocyanato-1-methyl-1H-pyrazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of unreacted 3-isothiocyanato-1-methyl-1H-pyrazole from a reaction mixture. The following information assumes a common scenario where the isothiocyanate is reacted with a primary or secondary amine to form a thiourea derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted this compound?
A1: The three primary methods for removing excess isothiocyanates are:
-
Quenching/Scavenging: Reacting the excess isothiocyanate with a nucleophilic reagent (a "scavenger") to form a byproduct that is easily separated.
-
Chromatography: Using flash column chromatography on silica gel to separate the product from the unreacted starting material based on polarity differences.[1]
-
Extraction: Performing a liquid-liquid extraction to partition the unreacted isothiocyanate and the product into different solvent layers, which is effective if they have significantly different polarities.
Q2: My product contains an amine. Can I still use an amine scavenger to remove the unreacted isothiocyanate?
A2: No, this would be counterproductive as the scavenger would also react with your product. In this case, you should consider using an alternative method like column chromatography or optimizing your reaction stoichiometry to have a slight excess of the amine, and then remove the unreacted amine with an acidic wash.
Q3: Is this compound stable on silica gel during column chromatography?
A3: While many isothiocyanates can be purified by silica gel chromatography, some can be unstable and may streak or decompose on acidic silica. If you observe this, you can either use a different purification method or neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2%).
Q4: How can I monitor the removal of the unreacted isothiocyanate?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to get good separation between your product and the isothiocyanate starting material. The isothiocyanate spot can be visualized under UV light or by using a potassium permanganate stain.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| The crude product is an oil and will not crystallize. | The presence of unreacted isothiocyanate or other impurities is preventing crystallization. | Purify the product using flash column chromatography. If the product is still an oil, trituration with a non-polar solvent like hexanes or ether may induce crystallization.[1] |
| The product and unreacted isothiocyanate co-elute during column chromatography. | The polarity of the product and the starting material are too similar for effective separation with the chosen eluent. | Optimize the solvent system for TLC to achieve better separation before attempting column chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may be necessary. |
| The reaction is complete, but the yield is low after purification. | The product may be partially soluble in the aqueous layers during extraction, or it may be adsorbing irreversibly to the silica gel. | Minimize aqueous washes or perform a back-extraction of the aqueous layers with your organic solvent. If using chromatography, consider using a less polar solvent system or deactivating the silica gel. |
| A new, unexpected spot appears on the TLC plate after adding a scavenger amine. | The scavenger amine has reacted with the isothiocyanate to form the corresponding thiourea, as intended. | This is the expected outcome. The newly formed thiourea should have a different polarity from your desired product, allowing for easy separation by extraction or chromatography. |
Data Presentation: Comparison of Removal Methods
| Method | Principle | Pros | Cons | Typical Efficiency |
| Quenching with a Primary Amine | Converts the isothiocyanate to a more polar thiourea, which can be removed by an acidic wash. | - Fast and simple.- Cost-effective. | - Introduces another reagent.- The resulting thiourea may be difficult to remove if it has similar solubility to the product. | Good to Excellent (>95% removal) |
| Scavenging with Polymer-Bound Amine | The unreacted isothiocyanate is covalently bound to a solid support and removed by filtration. | - Very clean and simple work-up.- High product purity. | - Scavenger resins can be expensive.- May require longer reaction times for complete scavenging. | Excellent (>98% removal) |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel).[1][2] | - Can provide very high purity.- Widely applicable. | - Can be time-consuming and uses large volumes of solvent.- Potential for product loss on the column.- Isothiocyanate may be unstable on silica. | Good to Excellent (>95% removal) |
| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquid phases. | - Simple and fast for large-scale reactions. | - Only effective if there is a large polarity difference between the product and the isothiocyanate. | Variable (depends on the specific compounds) |
Experimental Protocols
Protocol 1: Quenching with Benzylamine followed by Acidic Wash
This protocol is suitable when the desired product is not basic and will not react with acid.
-
Reaction Quenching:
-
Once the primary reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Add benzylamine (1.2 equivalents relative to the excess isothiocyanate) to the reaction mixture.
-
Stir for 1-2 hours at room temperature. Monitor the disappearance of the unreacted isothiocyanate spot by TLC.
-
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be further purified by recrystallization or flash column chromatography if necessary.
-
Protocol 2: Scavenging with Polymer-Bound Tris(2-aminoethyl)amine Resin
This is an excellent method for achieving high purity with a simple filtration work-up.
-
Scavenging:
-
Once the primary reaction is complete, add polymer-bound tris(2-aminoethyl)amine resin (approximately 3 equivalents relative to the excess isothiocyanate) to the reaction mixture.
-
Stir the suspension at room temperature. The reaction time can vary from 2 to 24 hours. Monitor the disappearance of the unreacted isothiocyanate by TLC.
-
-
Work-up:
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with the reaction solvent (e.g., dichloromethane or THF) to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The product is often pure after this procedure, but further purification can be performed if needed.
-
Protocol 3: Purification by Flash Column Chromatography
This is a standard purification technique when scavenging is not feasible or effective.
-
Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
-
Elution:
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a solvent gradient, starting with a low polarity and gradually increasing it (e.g., from 95:5 to 70:30 hexanes:ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Workflow for removing unreacted isothiocyanate (ITC) using a polymer-bound scavenger.
Caption: A logical troubleshooting guide for common purification issues.
References
3-isothiocyanato-1-methyl-1H-pyrazole handling and safety precautions
Technical Support Center: 3-Isothiocyanato-1-methyl-1H-pyrazole
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is compiled from safety data for structurally related compounds, including methyl isothiocyanate and various pyrazole derivatives. It is imperative to handle this compound with extreme caution and to perform a thorough risk assessment before use.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on related compounds, this compound is expected to be highly hazardous. Potential hazards include:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3][4]
-
Skin Corrosion/Irritation: May cause severe skin burns and irritation.[1][2][3]
-
Sensitization: May cause an allergic skin reaction or respiratory sensitization.[3][4]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Aquatic Toxicity: Harmful or very toxic to aquatic life with long-lasting effects.[1][3]
Q2: What Personal Protective Equipment (PPE) should I wear when handling this compound?
A comprehensive PPE regimen is crucial. Always wear:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal technique.[5]
-
Eye Protection: Safety glasses with side-shields or chemical goggles. A face shield is recommended for splash protection.[5][6]
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] Work should be conducted in a chemical fume hood.[2][3]
Q3: What are the proper procedures for handling and storing this compound?
Handling:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[2][3][8]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7][10]
-
Store locked up.[3]
-
Keep away from incompatible materials such as strong oxidizing and reducing agents.[7]
Q4: What should I do in case of accidental exposure?
Immediate action is critical:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][11]
Q5: How should I handle a spill of this compound?
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with inert material (e.g., sand, silica gel, vermiculite).[7][8]
-
Collect the absorbed material into a suitable, closed container for disposal.[7]
Q6: What are the recommended disposal methods for this compound?
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
-
Dispose of this container to a hazardous or special waste collection point.[2]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Q7: Are there any known incompatible materials or conditions to avoid?
-
Incompatible Materials: Strong oxidizing agents and strong reducing agents.[7]
-
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[2][3] Exposure to moist air or water.
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for related compounds, which may be indicative of the hazards of this compound.
| Hazard Classification | Related Compound(s) | GHS Category |
| Acute Oral Toxicity | Methyl isothiocyanate, 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | Category 3 / Category 4 |
| Acute Dermal Toxicity | Methyl isothiocyanate, 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | Category 1 / Category 4 |
| Acute Inhalation Toxicity | 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | Category 4 |
| Skin Corrosion/Irritation | Methyl isothiocyanate, 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | Category 1B / Category 2 |
| Serious Eye Damage/Irritation | Methyl isothiocyanate, 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | Category 1 / Category 2 |
| Respiratory Sensitization | 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | Category 1 |
| Skin Sensitization | Methyl isothiocyanate, 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | Methyl isothiocyanate, 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | Category 3 |
| Specific Target Organ Toxicity (Repeated Exposure) | 3-Methyl-1H-pyrazole | Category 2 |
Experimental Protocols & Workflows
Safe Handling Workflow
The following diagram illustrates a generalized workflow for safely handling hazardous chemicals like this compound.
Caption: Workflow for Safe Handling of Hazardous Pyrazole Compounds.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. aaronchem.com [aaronchem.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. aksci.com [aksci.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-isothiocyanato-1-methyl-1H-pyrazole and Other Isothiocyanates in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic utility and biological activity of 3-isothiocyanato-1-methyl-1H-pyrazole against other common isothiocyanates, including aromatic and aliphatic alternatives. The information is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate isothiocyanate for their specific applications in drug discovery, agrochemistry, and organic synthesis.
Executive Summary
Isothiocyanates (ITCs) are a class of highly reactive compounds characterized by the -N=C=S functional group. Their electrophilic nature allows for facile reactions with a wide range of nucleophiles, making them valuable building blocks in organic synthesis, particularly for the preparation of thioureas and other sulfur-containing heterocycles. Furthermore, many isothiocyanates exhibit potent biological activities.
This guide focuses on a comparative analysis of this compound, a heterocyclic isothiocyanate, with more common isothiocyanates such as phenyl isothiocyanate (aromatic) and allyl isothiocyanate (aliphatic). The comparison will cover their synthesis, reactivity in thiourea formation, and herbicidal activity.
Comparison of Synthetic Yields
| Isothiocyanate | Starting Amine | Method | Yield (%) | Reference |
| This compound | 3-Amino-1-methyl-1H-pyrazole | Thiophosgene or CS₂ based methods | Not Reported | - |
| Phenyl Isothiocyanate | Aniline | Reaction with CS₂ and TCT | up to 98% | [1] |
| Phenyl Isothiocyanate | Aniline | Reaction with CS₂ and Pb(NO₃)₂ | 74-78% | [2] |
| Allyl Isothiocyanate | Allylamine | Reaction with KSCN | Commercial | [3] |
Note: The lack of a specific reported yield for this compound highlights a gap in the current literature and an opportunity for further research.
Reactivity in Thiourea Synthesis
A primary application of isothiocyanates is the synthesis of thioureas through reaction with primary and secondary amines. The reactivity of the isothiocyanate is influenced by the electronic nature of its substituent. Generally, electron-withdrawing groups on an aromatic ring can increase the electrophilicity of the isothiocyanate carbon, potentially leading to faster reaction rates. The pyrazole ring, being a five-membered heterocycle, can exhibit complex electronic effects.
While direct kinetic studies comparing the reactivity of this compound with other isothiocyanates are not available, we can compare reported yields for the synthesis of similar thiourea derivatives under comparable conditions.
| Isothiocyanate | Amine | Product | Yield (%) | Reference |
| This compound | Aniline | 1-(1-methyl-1H-pyrazol-3-yl)-3-phenylthiourea | Not Reported | - |
| Phenyl Isothiocyanate | Aniline | 1,3-Diphenylthiourea | 91% | [4] |
| Phenyl Isothiocyanate | Various Anilines | Substituted Diarylthioureas | 89-98% | [5] |
| Allyl Isothiocyanate | Alanine/Glycine | N-allylthiocarbamoyl amino acids | (Rate constants reported) | [6][7] |
Note: The reactivity of allyl isothiocyanate is often discussed in the context of its interaction with biological nucleophiles like amino acids, with reaction rates being pH-dependent.[6][7]
Comparative Biological Activity: Herbicidal Efficacy
Substituted pyrazole isothiocyanates have been investigated for their herbicidal activity. A study by Zhang et al. provides valuable quantitative data on the efficacy of various pyrazole isothiocyanates against several weed species.[8][9] This allows for a direct comparison of their performance.
| Compound | Target Weed | EC₅₀ (µg/mL) | Reference |
| 1-Phenyl-3-benzylthio-4-cyanopyrazole-5-aminopropyl isothiocyanate (3-1) | Echinochloa crusgalli | 64.32 | [8][9] |
| Cyperus iria | 65.83 | [8][9] | |
| Dactylis glomerata | 62.42 | [8][9] | |
| Trifolium repens | 67.72 | [8][9] | |
| 1-Methyl-3-methylthio-4-cyanopyrazole-5-aminopropyl isothiocyanate (3-7) | Echinochloa crusgalli | 65.33 | [8][9] |
| Cyperus iria | 64.90 | [8][9] | |
| Dactylis glomerata | 59.41 | [8][9] | |
| Trifolium repens | 67.41 | [8][9] | |
| Other Substituted Pyrazole Isothiocyanates | Various Weeds | Varied | [8][9] |
The mechanism of herbicidal action for isothiocyanates is believed to involve their reaction with sulfhydryl groups in essential plant enzymes.[9]
Signaling Pathway Modulation: The Keap1-Nrf2 Pathway
Many isothiocyanates are known to be potent inducers of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. Electrophilic compounds, such as isothiocyanates, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus and activates the transcription of a battery of cytoprotective genes.
Caption: The Keap1-Nrf2 signaling pathway and its modulation by isothiocyanates.
Experimental Protocols
Protocol 1: General Synthesis of Phenyl Isothiocyanate from Aniline[1]
Materials:
-
Aniline
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Trichlorotriazine (TCT)
-
Dichloromethane (CH₂Cl₂)
-
6 N Sodium hydroxide (NaOH)
-
Water
Procedure:
-
In a round-bottom flask, a mixture of aniline (1.0 mol), potassium carbonate (2.0 mol), and water (700 mL) is stirred at room temperature.
-
Carbon disulfide (1.2 mol) is added dropwise over 2.5 hours. The mixture is stirred for an additional 2 hours.
-
The mixture is cooled to 0 °C. A solution of TCT (0.5 mol) in dichloromethane (450 mL) is added dropwise over 4 hours.
-
After complete addition, the mixture is stirred for another hour.
-
The reaction mixture is basified to a pH > 11 with 6 N NaOH.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield phenyl isothiocyanate.
Protocol 2: General Synthesis of a Thiourea Derivative from Phenyl Isothiocyanate and Aniline[4]
Materials:
-
Phenyl isothiocyanate
-
Aniline
-
Ethanol
Procedure:
-
Aniline (0.02 mol) is dissolved in ethanol.
-
Phenyl isothiocyanate (0.02 mol) is added to the solution.
-
The reaction mixture is refluxed for 2-3 hours.
-
The solution is cooled in an ice bath to induce precipitation.
-
The white precipitate of 1,3-diphenylthiourea is collected by filtration, washed with cold ethanol, and dried under vacuum.
Protocol 3: Herbicidal Activity Assay (Post-emergence)[9][10]
Materials:
-
Test compounds (e.g., substituted pyrazole isothiocyanates)
-
Weed species (e.g., Echinochloa crusgalli, Cyperus iria)
-
Solvent (e.g., acetone)
-
Surfactant
-
Water
-
Pots with soil
Procedure:
-
Weed seeds are sown in pots and allowed to germinate and grow to a specific stage (e.g., 2-3 leaf stage).
-
The test compounds are dissolved in a suitable solvent and formulated with a surfactant and water to the desired concentrations.
-
The formulations are sprayed evenly onto the foliage of the weeds.
-
Control groups are sprayed with a solution containing only the solvent and surfactant.
-
The treated plants are maintained in a greenhouse under controlled conditions.
-
After a set period (e.g., 14 days), the herbicidal effect is assessed by visual observation of injury and by measuring the fresh weight of the aerial parts of the plants.
-
The inhibition rate is calculated relative to the untreated control. EC₅₀ values are determined by testing a range of concentrations.
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of isothiocyanate derivatives.
Conclusion
This compound represents an interesting heterocyclic building block with demonstrated potential in agrochemical applications. While direct comparative data on its synthetic yield and chemical reactivity are currently limited, the available information on related pyrazole isothiocyanates suggests a promising area for further investigation. In contrast, aromatic and aliphatic isothiocyanates like phenyl isothiocyanate and allyl isothiocyanate are well-characterized, with established high-yield synthetic protocols and predictable reactivity patterns. The choice of isothiocyanate for a particular application will depend on the desired properties of the final product, with heterocyclic isothiocyanates offering opportunities for novel structural diversity and biological activity. Further research into the synthesis and reactivity of this compound is warranted to fully elucidate its potential in synthetic and medicinal chemistry.
References
- 1. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and herbicidal activity of substituted pyrazole isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unveiling the Potential: A Comparative Guide to the Biological Activity of 3-Isothiocyanato-1-methyl-1H-pyrazole Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of 3-isothiocyanato-1-methyl-1H-pyrazole derivatives. Drawing upon experimental data from related pyrazole and isothiocyanate compounds, this document provides insights into their potential as antimicrobial, antifungal, and anticancer agents.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2] Similarly, isothiocyanates are known for their diverse bioactivities, including anticancer and antimicrobial properties.[3][4] The combination of these two moieties in the form of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. This guide synthesizes available data to offer a comparative overview of their potential efficacy.
Comparative Biological Activity
While specific data for this compound derivatives is limited, the biological activities of analogous compounds provide valuable insights. The following tables summarize the reported activities of various pyrazole and isothiocyanate derivatives against different cell lines and microbial strains.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference |
| 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione | Leukemia | 0.69 - 3.35 | [5] |
| Pyrazole derivative 5b | K562 (Leukemia) | 0.021 | [6] |
| Pyrazole derivative 5b | A549 (Lung Cancer) | 0.69 | [6] |
| Pyrazolinyl-Indole Derivative HD05 | Various (NCI-60 panel) | Significant growth inhibition | [7] |
Table 2: Antifungal Activity of Pyrazole Derivatives
| Compound/Derivative | Fungal Strain | MIC/EC50 (µg/mL) | Reference |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 | [8][9] |
| Pyrazole-isoxazole 5b (in combination with voriconazole) | Candida albicans (azole-resistant) | Synergistic | [10] |
| Pyrazole derivative 13 | Fusarium solani, Rhizoctonia solani | Potent activity | [11] |
Table 3: Antibacterial Activity of Pyrazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Indole-carboxylate derivative 8 | Gram-positive & Gram-negative | 0.004 - 0.03 | [12] |
| Coumarin-substituted pyrazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | as low as 3.125 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments based on methodologies reported for similar compounds.
Synthesis of Pyrazole Isothiocyanates
A general synthetic route to pyrazole isothiocyanates can be inferred from related syntheses. For instance, a common method involves the reaction of a corresponding aminopyrazole with thiophosgene or a related reagent.
Workflow for the Synthesis of Pyrazole Isothiocyanates
Caption: General synthesis workflow for pyrazole isothiocyanates.
Antimicrobial Activity Screening
The antimicrobial activity is often determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[14]
-
Preparation of Compounds: Dissolve the synthesized pyrazole isothiocyanate derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Bacterial/Fungal Strains: Use standardized strains of bacteria and fungi.
-
Microtiter Plate Assay:
-
Add culture medium to the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the test compounds in the wells.
-
Inoculate each well with a standardized microbial suspension.
-
Include positive (microbes without compound) and negative (medium only) controls.
-
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole isothiocyanate derivatives and incubate for a set period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Workflow for MTT Assay
Caption: Workflow for assessing anticancer activity using the MTT assay.
Potential Signaling Pathways
Isothiocyanates are known to exert their anticancer effects by modulating various signaling pathways.[4] One of the key mechanisms is the induction of apoptosis (programmed cell death) through the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.
Simplified Apoptosis Signaling Pathway
Caption: A potential signaling pathway for apoptosis induction by pyrazole isothiocyanates.
Conclusion
While direct experimental evidence for the biological activity of this compound derivatives is still emerging, the extensive research on related pyrazole and isothiocyanate compounds strongly suggests their potential as valuable leads in drug discovery. Their synthesis is feasible through established chemical routes, and their biological activities can be robustly screened using standard in vitro assays. Further investigation into this specific class of compounds is warranted to fully elucidate their therapeutic potential and mechanism of action.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 3-, 4-, and 5-Isothiocyanato-1-methyl-1H-pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of three key isomers of isothiocyanato-1-methyl-1H-pyrazole: the 3-, 4-, and 5-substituted variants. The isothiocyanate functional group is a valuable tool in drug development and chemical biology, known for its ability to form stable covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. The reactivity of the isothiocyanate is paramount to its efficacy and selectivity. This document outlines the factors expected to influence the reactivity of these pyrazole isomers and provides detailed experimental protocols for their synthesis and comparative kinetic analysis.
Introduction to Pyrazole Isothiocyanates
Pyrazole derivatives are a cornerstone in medicinal chemistry, with applications ranging from anti-inflammatory to anticancer agents. The incorporation of an isothiocyanate group onto a 1-methyl-1H-pyrazole scaffold offers a versatile platform for the development of targeted covalent inhibitors. The position of the isothiocyanate group on the pyrazole ring is anticipated to significantly impact its electrophilicity, and thus its reactivity towards biological nucleophiles, due to the distinct electronic and steric environments at the 3, 4, and 5 positions. Understanding these differences is crucial for the rational design of novel therapeutic agents.
Theoretical Comparison of Reactivity
The reactivity of the isothiocyanate group (-N=C=S) is governed by the electrophilicity of the central carbon atom. Nucleophilic attack by amines or thiols initiates the formation of a thiourea or dithiocarbamate linkage, respectively. The electronic properties of the pyrazole ring, modulated by the position of the isothiocyanate substituent, are expected to be the primary determinant of the relative reactivity of the isomers.
Based on the principles of heterocyclic chemistry, the electron density at each position of the 1-methyl-1H-pyrazole ring differs. This will, in turn, influence the electron-withdrawing or -donating character of the pyrazole ring as a substituent on the isothiocyanate group.
Table 1: Predicted Comparative Reactivity of 3-, 4-, and 5-Isothiocyanato-1-methyl-1H-pyrazole Isomers
| Isomer | Predicted Relative Reactivity | Rationale |
| 5-Isothiocyanato-1-methyl-1H-pyrazole | Highest | The C5 position of the pyrazole ring is generally more electron-deficient compared to the C3 and C4 positions. This would impart a stronger electron-withdrawing effect on the isothiocyanate group, increasing the electrophilicity of the central carbon and thus enhancing its reactivity towards nucleophiles. |
| 3-Isothiocyanato-1-methyl-1H-pyrazole | Intermediate | The C3 position is also influenced by the adjacent nitrogen atoms, leading to a moderate electron-withdrawing effect. The reactivity is expected to be lower than the 5-isomer but higher than the 4-isomer. |
| 4-Isothiocyanato-1-methyl-1H-pyrazole | Lowest | The C4 position is typically the most electron-rich position in the pyrazole ring. An isothiocyanate group at this position would experience a weaker electron-withdrawing effect, or potentially a slight electron-donating effect through resonance, leading to a less electrophilic central carbon and consequently, lower reactivity. |
Experimental Protocols
To empirically validate the predicted reactivity differences, the following experimental protocols are provided for the synthesis of the pyrazole isothiocyanate isomers and the kinetic analysis of their reaction with a model nucleophile, such as aniline.
Synthesis of 3-, 4-, and 5-Isothiocyanato-1-methyl-1H-pyrazole Isomers
The general synthetic route to these isomers involves the preparation of the corresponding amino-1-methyl-1H-pyrazole precursor, followed by conversion to the isothiocyanate.
1. Synthesis of Amino-1-methyl-1H-pyrazole Precursors:
-
3-Amino-1-methyl-1H-pyrazole: Can be synthesized from the reaction of an alkali metal salt of cyanoacetone with a hydrazinium salt, followed by N-methylation.
-
4-Amino-1-methyl-1H-pyrazole: Can be prepared via a multi-step synthesis starting from a suitable pyrazole carboxylic acid derivative, involving nitration and subsequent reduction of the nitro group.
-
5-Amino-1-methyl-1H-pyrazole: Synthesizable through the condensation of a β-ketonitrile with methylhydrazine.
2. Conversion of Aminopyrazoles to Isothiocyanates:
Materials:
-
Appropriate amino-1-methyl-1H-pyrazole isomer
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Tosyl chloride or a similar activating agent
-
Dichloromethane (DCM) or another suitable solvent
Procedure:
-
Dissolve the amino-1-methyl-1H-pyrazole (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture back to 0 °C and add tosyl chloride (1.1 equivalents) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isothiocyanato-1-methyl-1H-pyrazole isomer.
Kinetic Analysis of the Reaction with Aniline
The reactivity of the isothiocyanate isomers can be quantitatively compared by monitoring the rate of their reaction with a model nucleophile, aniline, to form the corresponding thiourea derivative. The reaction can be monitored using ¹H NMR spectroscopy or HPLC.
Materials:
-
3-, 4-, and 5-Isothiocyanato-1-methyl-1H-pyrazole isomers
-
Aniline
-
Anhydrous deuterated chloroform (CDCl₃) for NMR analysis or a suitable solvent for HPLC
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
Procedure (¹H NMR Method):
-
Prepare stock solutions of each isothiocyanate isomer, aniline, and the internal standard in anhydrous CDCl₃.
-
In an NMR tube, combine the solution of the isothiocyanate isomer and the internal standard.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Add the aniline solution to the NMR tube, mix quickly, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the isothiocyanate proton signals and the appearance of the thiourea product proton signals over time.
-
Integrate the signals relative to the internal standard to determine the concentration of the reactants and products at each time point.
-
Plot the concentration data versus time to determine the reaction rate constant (k) for each isomer.
Data Presentation
The following table structure should be used to summarize the experimentally determined kinetic data.
Table 2: Experimentally Determined Second-Order Rate Constants (k) for the Reaction of Pyrazole Isothiocyanate Isomers with Aniline at 25 °C
| Isomer | Rate Constant (k) [M⁻¹s⁻¹] |
| This compound | Experimental Value |
| 4-Isothiocyanato-1-methyl-1H-pyrazole | Experimental Value |
| 5-Isothiocyanato-1-methyl-1H-pyrazole | Experimental Value |
Visualizations
General Reaction Scheme and Workflow
The following diagrams illustrate the general synthetic and analytical workflow for the comparative reactivity study.
A Spectroscopic Showdown: Unveiling the Photophysical Properties of Pyrazole Derivatives
For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical step in experimental design. Pyrazole-based compounds have emerged as a versatile class of fluorophores with tunable spectroscopic properties. This guide provides a comparative analysis of the photophysical characteristics of a series of pyrazole derivatives, supported by experimental data and detailed protocols to aid in the selection and application of these valuable research tools.
This publication aims to provide an objective comparison of the performance of different pyrazole derivatives, focusing on their spectroscopic properties. The data presented is compiled from peer-reviewed literature to ensure accuracy and reliability.
Comparative Spectroscopic Data of Pyrazole Derivatives
The following table summarizes the key photophysical properties of a series of trifluoromethyl-substituted pyrazole derivatives, demonstrating the impact of substitution on their absorption and emission characteristics.[1]
| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |
| Mol1 | 360 | 488 | 7400 | 0.49 |
| Mol2 | 360 | 490 | 7500 | 0.45 |
| Mol3 | 360 | 505 | 8100 | 0.11 |
| Mol4 | 375 | 398 | 1600 | 0.40 |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of fluorescent probes. The following protocols outline standard procedures for determining the key spectroscopic parameters.
UV-Visible Absorption Spectroscopy
This protocol details the measurement of the absorption spectra of the pyrazole derivatives to determine their maximum absorption wavelengths (λ_abs).
a. Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used for these measurements.
b. Sample Preparation:
-
Solutions of the pyrazole derivatives are prepared in a spectroscopic grade solvent (e.g., acetonitrile) at a concentration of approximately 1 x 10⁻⁵ M.
-
A matched pair of quartz cuvettes with a 1 cm path length is used. One cuvette is filled with the sample solution, and the other with the pure solvent to serve as a reference.
c. Measurement:
-
A baseline correction is performed using the solvent-filled cuvette.
-
The absorption spectrum of the sample is recorded over a wavelength range of 250-600 nm.
-
The wavelength of maximum absorbance (λ_abs) is identified from the resulting spectrum.
Fluorescence Spectroscopy
This protocol outlines the measurement of the fluorescence emission spectra to determine the maximum emission wavelengths (λ_em).
a. Instrumentation: A calibrated spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube detector is used.
b. Sample Preparation:
-
The same solutions prepared for the UV-Vis measurements are used. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.
c. Measurement:
-
The sample is excited at its absorption maximum (λ_abs).
-
The emission spectrum is recorded over a wavelength range starting from the excitation wavelength to approximately 700 nm.
-
The wavelength of maximum fluorescence intensity (λ_em) is determined from the emission spectrum.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
a. Standard Selection: A fluorescent standard with a known quantum yield and an emission range similar to the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
b. Measurement:
-
The absorbance of both the sample and the standard solutions are measured at the same excitation wavelength, ensuring the absorbance is below 0.1.
-
The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensities (the area under the emission curves) of both the sample and the standard are calculated.
c. Calculation: The quantum yield of the sample (Φ_F_sample) is calculated using the following equation:
Φ_F_sample = Φ_F_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_F_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Visualizing Experimental Workflows
The following diagram illustrates a typical experimental workflow for the application of a pyrazole-based fluorescent probe in cellular imaging, a common application for this class of compounds.
This generalized workflow for utilizing a pyrazole-based fluorescent probe for cellular imaging begins with the preparation of both the cells and the probe solution.[2] The cells are then incubated with the probe to allow for uptake and localization. After a washing step to remove any unbound probe, the cells are imaged using fluorescence microscopy, with excitation and emission wavelengths chosen based on the spectroscopic characterization of the probe. Finally, the captured images are analyzed to determine the probe's subcellular localization and to quantify fluorescence intensity, providing insights into the biological process under investigation.
References
In vitro testing of compounds synthesized from 3-isothiocyanato-1-methyl-1H-pyrazole
A detailed guide for researchers and drug development professionals on the biological activities of novel compounds synthesized from pyrazole isothiocyanate precursors. This report provides a comparative overview of their in vitro performance, supported by experimental data and detailed methodologies.
This guide presents a comparative analysis of the in vitro biological activities of various heterocyclic compounds synthesized from pyrazole isothiocyanate precursors. The data compiled from multiple studies highlights the potential of these compounds in diverse therapeutic areas, including oncology and infectious diseases. While direct experimental data for compounds derived specifically from 3-isothiocyanato-1-methyl-1H-pyrazole is limited in the reviewed literature, this guide focuses on structurally similar pyrazole-thiourea and other pyrazole derivatives to provide a valuable reference for researchers in the field. The information is organized into clear, comparative data tables, detailed experimental protocols, and visual diagrams of key biological pathways and workflows to facilitate understanding and future research.
Anticancer Activity of Pyrazole Derivatives
A series of novel pyrazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The in vitro growth inhibitory activities of these compounds, synthesized from precursors like 3-substituted phenyl isothiocyanates, were evaluated using the MTT assay. The results, summarized in Table 1, indicate potent activity against leukemia, lung, and breast cancer cell lines.[1]
Table 1: In Vitro Growth Inhibitory Activity of Synthesized Pyrazole Derivatives Against Human Tumor Cell Lines
| Compound | K562 (Leukemia) GI₅₀ (µM) | A549 (Lung) GI₅₀ (µM) | MCF-7 (Breast) GI₅₀ (µM) |
| 4a | 0.26 | 0.19 | >10 |
| 5a | 0.35 | 0.28 | >10 |
| 5b | 0.021 | 0.69 | 1.25 |
| 5e | 0.89 | 1.12 | 0.95 |
| ABT-751 (Control) | 0.45 | 0.52 | 0.68 |
GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth. Data sourced from a study on benzofuro[3,2-c]pyrazole and 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives.[1]
Furthermore, specific pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468). One such derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (compound 3f), exhibited potent cytotoxicity with IC₅₀ values of 14.97 µM at 24 hours and 6.45 µM at 48 hours, compared to Paclitaxel with IC₅₀ values of 49.90 µM and 25.19 µM, respectively.[2][3][4][5] This compound was found to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase-3.[2][3][5]
Antifungal Activity of Pyrazole Acyl Thiourea Derivatives
Novel pyrazole acyl thiourea derivatives, synthesized from 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl isothiocyanates, have been screened for their in vitro antifungal activities. These compounds demonstrated varying degrees of inhibition against several plant pathogenic fungi.[6][7][8]
Table 2: In Vitro Antifungal Activity of Pyrazole Acyl Thiourea Derivatives at 100 µg/mL
| Compound | Gibberella zeae (% Inhibition) | Fusarium oxysporum (% Inhibition) | Cytospora mandshurica (% Inhibition) |
| 6b | 24.7 | 50.3 | 48.7 |
| 6h | 48.6 | 57.9 | 57.9 |
| 6l | 22.9 | - | - |
| Hymexazol (Control) | 65.4 | 72.3 | 68.9 |
Data represents the percentage of mycelial growth inhibition.[6][7] -: Data not reported.
Experimental Protocols
Synthesis of Pyrazole Acyl Thiourea Derivatives
A general method for the synthesis of pyrazole acyl thiourea derivatives involves a multi-step process. First, a 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediate is generated. This intermediate is then reacted with ammonium thiocyanate in the presence of a phase-transfer catalyst like PEG-400 to produce the corresponding isothiocyanate. Finally, the pyrazole acyl isothiocyanate is treated with a substituted aromatic amine to yield the target pyrazole acyl thiourea derivative. The structure of the final compounds is typically confirmed using IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.[6][7][8]
In Vitro Anticancer Activity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds against human tumor cell lines is commonly determined using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., ABT-751 or Paclitaxel) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI₅₀ or IC₅₀ value is determined.
In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
The antifungal activity of the compounds is evaluated in vitro by the mycelium growth rate method against various fungal strains.
-
Compound Incorporation: The test compounds are dissolved in a solvent (e.g., DMSO) and mixed with a molten potato dextrose agar (PDA) medium to achieve the desired final concentration (e.g., 100 µg/mL).
-
Inoculation: A mycelial disc of the test fungus is placed at the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a few days.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the mycelial growth in the control plate, and T is the diameter of the mycelial growth in the treated plate.[6][7]
Visualizing Molecular Mechanisms and Workflows
To better understand the processes involved in the evaluation and the mechanism of action of these pyrazole derivatives, the following diagrams are provided.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 6. Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Benchmarking the Herbicidal Efficacy of 3-Isothiocyanato-1-methyl-1H-pyrazole Derivatives
In the competitive landscape of agrochemical research, the quest for novel herbicides with improved efficacy and selectivity is perpetual. Pyrazole derivatives have emerged as a promising class of compounds, with many demonstrating significant herbicidal activity.[1][2][3] This guide provides a comparative analysis of the herbicidal activity of 3-isothiocyanato-1-methyl-1H-pyrazole derivatives, presenting key experimental data, detailed protocols, and visual representations of experimental workflows to aid researchers and scientists in the field.
Comparative Herbicidal Activity
A series of novel isothiocyanates incorporating a substituted pyrazole scaffold have been synthesized and evaluated for their herbicidal properties.[4][5][6] The data presented below summarizes the median effective concentration (EC₅₀) values of two lead compounds, designated as 3-1 and 3-7 , against a panel of common weeds. These values represent the concentration of the compound required to inhibit 50% of the target weed's growth.
| Compound | Echinochloa crusgalli (Barnyard Grass) | Cyperus iria (Rice Flatsedge) | Dactylis glomerata (Orchard Grass) | Trifolium repens (White Clover) |
| 3-1 | 64.32 µg/mL | 65.83 µg/mL | 62.42 µg/mL | 67.72 µg/mL |
| 3-7 | 65.33 µg/mL | 64.90 µg/mL | 59.41 µg/mL | 67.41 µg/mL |
| Pyroxasulfone * | - | - | - | - |
| Control | No Inhibition | No Inhibition | No Inhibition | No Inhibition |
Note: Direct comparative EC₅₀ values for Pyroxasulfone under the same experimental conditions were not available in the reviewed literature. However, other studies have shown that some pyrazole derivatives, like compounds 6a and 6c, exhibited 50% inhibition against Setaria viridis, which was slightly superior to pyroxasulfone at a concentration of 150 g a.i./hm².[7]
The results indicate that both compounds 3-1 and 3-7 exhibit significant herbicidal activity against a range of both monocotyledonous and dicotyledonous weeds.[4][5][6] Their efficacy at micromolar concentrations suggests they are potent lead compounds for further optimization in the development of new herbicides.[6]
Experimental Protocols
The following methodologies were employed to determine the herbicidal activity of the this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of the target compounds was achieved through a multi-step reaction process. The general synthetic route is outlined below.[4]
Caption: General synthesis workflow for producing isothiocyanate analogues from substituted pyrazoles.
The synthesis involves the reaction of a substituted pyrazole with an electrophilic system to yield the desired isothiocyanate analogues.[4] The synthesized compounds were then purified and characterized using techniques such as ¹H-NMR, IR, and MS spectroscopy, and elemental analysis.[4][6]
In Vitro Herbicidal Activity Assay
The herbicidal activity of the synthesized compounds was evaluated using a petri dish bioassay.
Caption: Workflow for the in vitro evaluation of herbicidal activity.
Test solutions of the compounds were prepared at various concentrations. Filter paper was placed in petri dishes, and the test solutions were added. Seeds of the target weeds (Echinochloa crusgalli, Cyperus iria, Dactylis glomerata, and Trifolium repens) were then sown on the filter paper. The petri dishes were incubated under controlled conditions. After a set period, the length of the weed roots was measured to determine the extent of growth inhibition. The EC₅₀ values were then calculated from this data.[6]
Conclusion
The this compound derivatives, particularly compounds 3-1 and 3-7 , have demonstrated promising broad-spectrum herbicidal activity. The provided data and experimental protocols offer a benchmark for researchers in the field of herbicide discovery and development. Further optimization of these lead compounds could result in the development of novel and effective weed management solutions. The unique chemical structure and biological activity of pyrazole derivatives continue to make them a focal point in the search for next-generation agrochemicals.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and herbicidal activity of substituted pyrazole isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrazole Isothiocyanates in Drug Discovery: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high efficacy and specificity is paramount. Pyrazole isothiocyanates have emerged as a promising class of compounds, demonstrating significant potential in various therapeutic areas, particularly in oncology. This guide provides a comparative analysis of pyrazole isothiocyanates, evaluating their performance against other isothiocyanate-containing molecules and alternative heterocyclic scaffolds. The information is supported by experimental data, detailed protocols, and visualizations to aid in the rational design of future drug candidates.
Performance Comparison of Bioactive Compounds
The therapeutic potential of pyrazole isothiocyanates is best understood through a direct comparison of their biological activity with that of other relevant compounds. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of selected pyrazole derivatives formed from isothiocyanates, alongside well-known isothiocyanates and other pyrazole-based inhibitors.
Table 1: Comparative Anticancer Activity (GI₅₀/IC₅₀ in µM)
| Compound Class | Specific Compound | Cancer Cell Line | GI₅₀/IC₅₀ (µM) | Primary Target/Mechanism | Reference |
| Pyrazole Derivative (from Isothiocyanate) | Compound 5b | K562 (Leukemia) | 0.021 | Tubulin Polymerization Inhibition | [1] |
| MCF-7 (Breast) | 1.7 | Tubulin Polymerization Inhibition | [1] | ||
| A549 (Lung) | 0.69 | Tubulin Polymerization Inhibition | [1] | ||
| Natural Isothiocyanate | Sulforaphane | MCF-7 (Breast) | 27.9 | HDAC Inhibition, Apoptosis Induction | [2] |
| HCT116 (Colon) | ~15 | Apoptosis Induction | [2] | ||
| Natural Isothiocyanate | Phenethyl Isothiocyanate (PEITC) | PC-3 (Prostate) | 10 | Apoptosis, Cell Cycle Arrest | [3] |
| Pyrazole-based Tubulin Inhibitor | Compound 4k | PC-3 (Prostate) | 0.015 | Tubulin Polymerization Inhibition | [4] |
| Pyrazole-based Tubulin Inhibitor | Compound 5a | PC-3 (Prostate) | 0.006 | Tubulin Polymerization Inhibition | [4] |
| Approved Drug | Paclitaxel | MDA-MB-468 (Breast) | 0.049 | Microtubule Stabilization | [4] |
Disclaimer: The data presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.
Table 2: Comparative Tubulin Polymerization Inhibition (IC₅₀ in µM)
| Compound Class | Specific Compound | IC₅₀ (µM) | Reference |
| Pyrazole Derivative (from Isothiocyanate) | Compound 5b | 7.30 | [1] |
| Natural Isothiocyanate | Benzyl Isothiocyanate (BITC) | 13.0 | [5] |
| Natural Isothiocyanate | 3,4-dimethoxybenzyl isothiocyanate | 6.6 | [5] |
| Pyrazole-based Tubulin Inhibitor | Compound 4k | >3 (at 3 µM colchicine conc.) | [4] |
| Pyrazole-based Tubulin Inhibitor | Compound 5a | >3 (at 3 µM colchicine conc.) | [4] |
| Known Tubulin Inhibitor | Colchicine | ~3 | [4] |
Disclaimer: The data presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.
Key Signaling Pathways and Mechanisms of Action
Pyrazole isothiocyanate derivatives have been shown to exert their anticancer effects primarily through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Caption: Inhibition of tubulin polymerization by pyrazole isothiocyanate derivatives.
Experimental Protocols
To facilitate the validation and further exploration of pyrazole isothiocyanates, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., K562, MCF-7, A549)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., pyrazole isothiocyanate derivatives) and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)
-
Test compounds dissolved in DMSO
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add various concentrations of the test compound or a vehicle control to the reaction mixture.
-
Add GTP to initiate polymerization.
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.
-
The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The IC₅₀ value is the concentration of the compound that inhibits the rate of polymerization by 50%.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle after treatment with a test compound.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Synthesis and Evaluation Workflow
The discovery and development of novel pyrazole isothiocyanate-based drug candidates typically follow a structured workflow, from initial synthesis to biological evaluation.
Caption: A typical workflow for the synthesis and evaluation of pyrazole isothiocyanates.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the attached functionalities. For pyrazole-based tubulin inhibitors derived from isothiocyanates, the following SAR observations are noteworthy:
-
The Pyrazole Core: The pyrazole ring serves as a rigid scaffold, correctly orienting the key pharmacophoric groups for optimal interaction with the target protein.
-
Substituents on the Phenyl Rings: The nature of substituents on the phenyl rings attached to the pyrazole core and the former isothiocyanate nitrogen significantly influences potency. Electron-donating or electron-withdrawing groups can modulate the electronic properties and steric bulk, affecting binding affinity.
-
The Thioamide Linker: The thioamide group, formed from the reaction with the isothiocyanate, is a crucial hydrogen bonding motif that can interact with amino acid residues in the binding pocket of tubulin.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Substituted Pyrazole Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyrazole isothiocyanates is a critical process in the development of new therapeutic agents and functional materials. The pyrazole motif is a prevalent scaffold in medicinal chemistry, and the isothiocyanate group offers a versatile handle for further chemical modifications. This guide provides an objective comparison of common synthetic methods for converting substituted aminopyrazoles to their corresponding isothiocyanates, supported by experimental data and detailed protocols.
Comparison of Key Synthesis Methods
The transformation of an amino group on the pyrazole ring to an isothiocyanate can be achieved through several pathways. The most common strategies involve the use of thiophosgene or its surrogates, or a two-step process via a dithiocarbamate intermediate which is then decomposed. Below is a summary of quantitative data for three prominent methods. The data is compiled from various sources and standardized for the hypothetical conversion of a generic substituted aminopyrazole to the corresponding isothiocyanate to provide a comparative overview.
| Method | Key Reagents | Typical Yield (%) | Reaction Time (h) | Purity | Key Advantages | Disadvantages |
| Method 1 | Thiophosgene, Base (e.g., NaHCO₃) | 75-90 | 1-3 | High | High yield, fast reaction. | Highly toxic and corrosive reagent, requires stringent safety precautions. |
| Method 2 | Carbon Disulfide (CS₂), Base, Desulfurizing Agent (e.g., Na₂S₂O₈) | 60-85 | 4-12 | Good to High | Avoids highly toxic thiophosgene, uses readily available reagents.[1] | Can be a two-step process, may require optimization of the desulfurizing agent.[1] |
| Method 3 | Di-2-pyridyl thiocarbonate (DPT), Base | 65-80 | 2-6 | High | A safer alternative to thiophosgene. | Reagent is more expensive and may need to be synthesized. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are generalized and may require optimization for specific substituted pyrazole starting materials.
Method 1: Thiophosgene-Mediated Synthesis
This method is a direct and efficient way to convert primary amines to isothiocyanates.
Materials:
-
Substituted aminopyrazole
-
Thiophosgene (CSCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted aminopyrazole (1.0 eq.) in dichloromethane.
-
Add a saturated aqueous solution of sodium bicarbonate to the reaction mixture.
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Slowly add a solution of thiophosgene (1.2 eq.) in dichloromethane to the mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude pyrazole isothiocyanate, which can be purified by column chromatography.[2]
Method 2: Carbon Disulfide and Desulfurization
This two-step, one-pot method avoids the use of highly toxic thiophosgene.
Materials:
-
Substituted aminopyrazole
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Sodium persulfate (Na₂S₂O₈)
-
Water
-
Ethyl acetate
Procedure:
-
To a flask, add the substituted aminopyrazole (1.0 eq.), water, carbon disulfide (2.5 eq.), and potassium carbonate (2.0 eq.).[2]
-
Stir the mixture vigorously at room temperature overnight to form the dithiocarbamate salt.
-
Add a solution of sodium persulfate (1.0 eq.) and potassium carbonate (1.0 eq.) in water to the reaction mixture.[2]
-
Continue stirring at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, add brine and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 3: Using Di-2-pyridyl thiocarbonate (DPT)
This method utilizes a safer thiocarbonyl transfer reagent.
Materials:
-
Substituted aminopyrazole
-
Di-2-pyridyl thiocarbonate (DPT)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane, THF)
Procedure:
-
Dissolve the substituted aminopyrazole (1.0 eq.) and triethylamine (1.2 eq.) in an anhydrous solvent.
-
Add a solution of Di-2-pyridyl thiocarbonate (1.1 eq.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting crude pyrazole isothiocyanate by column chromatography.
Synthesis Pathways and Workflows
To visually represent the described synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Comparative pathways for pyrazole isothiocyanate synthesis.
Caption: General experimental workflow for synthesis and purification.
References
Efficacy of Pyrazole-Based Compounds in the Inhibition of Carbonic Anhydrase and Tyrosinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
I. Comparative Inhibitory Activity of Pyrazole Derivatives
The following tables summarize the inhibitory activities (IC₅₀ values) of various pyrazole-containing compounds against human carbonic anhydrase (hCA) isoforms and tyrosinase. These data are extracted from published scientific literature and are presented to highlight the potential of the pyrazole scaffold as a basis for potent enzyme inhibitors.
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyrazole Derivatives
| Compound/Derivative | hCA I (Kᵢ in µM) | hCA II (Kᵢ in µM) | Inhibition Type | Reference |
| Pyrazole Carboxamide 3 | 0.108 | 0.055 | Noncompetitive | [1] |
| Pyrazole Carboxamide 9 | 0.129 | 0.064 | Noncompetitive | [1] |
| Pyrazole Carboxamide 5 | 0.160 | 0.595 | Noncompetitive | [1] |
| Pyrazole Carboxamide 2 | 0.215 | 0.337 | Noncompetitive | [1] |
| Pyrazole Carboxamide 7 | 0.521 | 0.166 | Noncompetitive | [1] |
| Acetazolamide (Standard) | - | - | - | [1] |
Table 2: Inhibition of Tyrosinase by Pyrazole Derivatives
| Compound/Derivative | Tyrosinase IC₅₀ (µM) | Positive Control (IC₅₀ in µM) | Reference |
| 3-Methyl-1,5-diaryl Pyrazole (P14) | 15.9 ± 1.2 | Arbutin (91), Kojic Acid (31) | [2] |
| Carbathioamidopyrazole 1 | - | Kojic Acid | [3] |
| Carbathioamidopyrazole 4 | Better than Kojic Acid | Kojic Acid | [3] |
Note: Direct IC₅₀ values for carbathioamidopyrazoles 1 and 4 were not provided in the abstract, but their activity relative to kojic acid was noted.
II. Experimental Protocols
Detailed methodologies for the enzyme inhibition assays are crucial for the replication and validation of experimental findings. Below are representative protocols for determining the inhibitory activity against carbonic anhydrase and tyrosinase.
Carbonic Anhydrase Inhibition Assay Protocol
This protocol is based on the spectrophotometric measurement of the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase.[4]
Materials and Reagents:
-
Human or bovine erythrocyte Carbonic Anhydrase (CA)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4-8.3)
-
Dimethyl sulfoxide (DMSO) or acetonitrile for dissolving compounds
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold assay buffer.
-
Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.
-
Dissolve test compounds and the positive control in DMSO to create stock solutions. Prepare serial dilutions as required.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of positive control dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add assay buffer and inhibitor/vehicle to the respective wells.
-
Add the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Tyrosinase Inhibition Assay Protocol
This protocol measures the inhibition of tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, which is monitored spectrophotometrically.[5]
Materials and Reagents:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate
-
Test compounds and Kojic Acid as a positive control
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measurements at ~475 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Dissolve the test compound and kojic acid in DMSO to create stock solutions. Prepare serial dilutions in phosphate buffer.
-
-
Assay Plate Setup (in triplicate):
-
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Test Blank Wells (no enzyme): 20 µL of test compound dilution + 140 µL of phosphate buffer.
-
Control (Enzyme) Wells: 20 µL of vehicle (DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Blank Wells (no enzyme): 20 µL of vehicle + 140 µL of phosphate buffer.
-
Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
-
Reaction Initiation:
-
Start the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells. The final volume in each well should be 200 µL.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm in a kinetic mode at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the rate of dopachrome formation for each well.
-
Determine the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value from the dose-response curve.
-
III. Visualized Workflows and Pathways
To further elucidate the experimental processes and the biological context of the target enzymes, the following diagrams are provided.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Tyrosinase Inhibitory Activity of Carbathioamidopyrazoles and Their Potential Application in Cosmetic Products and Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-isothiocyanato-1-methyl-1H-pyrazole: A Safety and Logistics Guide
For researchers and professionals in drug development, the safe handling and disposal of reactive chemical compounds like 3-isothiocyanato-1-methyl-1H-pyrazole are of paramount importance. Adherence to proper disposal protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides essential safety and logistical information for the responsible management of this compound.
Immediate Safety and Hazard Information
Before handling, it is crucial to be aware of its potential hazards. The following table summarizes key safety information based on related isothiocyanate compounds.
| Hazard Classification | Description |
| Acute Toxicity | Potentially toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | May cause severe skin burns and irritation.[1] |
| Eye Damage/Irritation | May cause serious eye damage.[1] |
| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[1][2] |
| Environmental Hazards | Potentially very toxic to aquatic life with long-lasting effects.[1][3] |
Personal Protective Equipment (PPE):
When handling this compound, always wear appropriate PPE, including:
-
Eyeshields and faceshields.[2]
-
Chemical-resistant gloves.[2]
-
A lab coat or other protective clothing.[4]
-
Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]
All handling and disposal preparation should be performed in a well-ventilated chemical fume hood.[5]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves treating it as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[2][6]
1. Preparation and Segregation:
-
Original Container: Whenever possible, leave the waste in its original container to ensure it is clearly labeled with all relevant hazard information.[1][2]
-
Avoid Mixing: Do not mix with other waste materials, as this can lead to dangerous reactions.[1]
-
Labeling: If transferring to a new waste container, ensure it is properly labeled with the chemical name ("this compound"), appropriate hazard pictograms (e.g., skull and crossbones, corrosive, environmental hazard), and the date of accumulation.[2]
2. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for the waste.[2]
-
Secondary Containment: It is best practice to use secondary containment for the waste container to prevent the spread of material in case of a leak.[2]
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[5][7] The storage area should be clearly marked as a hazardous waste accumulation site.
3. Spill and Emergency Procedures:
-
Spill Response: In the event of a spill, evacuate personnel from the area.[8] Remove all sources of ignition.[8] Absorb the spill with an inert, non-combustible material such as sand, silica gel, or vermiculite.[4]
-
Cleanup: Collect the absorbed material using spark-proof tools and place it into a suitable, sealed container for disposal.[5][9] Ventilate the area and wash the spill site after material pickup is complete.[8]
-
Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) office.
4. Final Disposal:
-
Hazardous Waste Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] Your institution's EHS office will have established procedures for the collection and disposal of chemical waste.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national hazardous waste regulations.[7][10]
Experimental Protocols
While specific experimental protocols for this compound were not found, the disposal procedures outlined above are based on standard laboratory practices for handling hazardous isothiocyanates and related chemicals as detailed in their Safety Data Sheets.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.cn]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Essential Safety and Operational Guide for 3-isothiocyanato-1-methyl-1H-pyrazole
This guide provides critical safety and logistical information for handling 3-isothiocyanato-1-methyl-1H-pyrazole in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133.[1] A face shield may be necessary where there is a significant splash potential.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves. Always inspect gloves prior to use and dispose of contaminated gloves properly.[3] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn. For larger quantities or potential for significant exposure, chemical-resistant overalls may be appropriate.[4] |
| Respiratory Protection | Respirator | Work should be conducted in a chemical fume hood.[5][6] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][4]
-
Work exclusively within a certified chemical fume hood to ensure adequate ventilation.[5][6]
-
Assemble all necessary equipment and reagents before commencing work.
-
Clearly label all containers with the chemical name and associated hazards.
-
-
Handling :
-
Spill Management :
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[4]
-
Collect the absorbed material into a designated, sealable container for hazardous waste.[1]
-
For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
-
Ensure the spill area is well-ventilated.
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All waste materials, including contaminated consumables and absorbent materials, must be collected in a designated and properly labeled hazardous waste container.[7]
-
Whenever possible, keep the waste in its original container to maintain clear labeling and hazard information.[7]
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's EHS guidelines.
-
-
Storage of Waste :
-
Final Disposal :
-
The disposal of chemical waste must be managed by a licensed hazardous waste disposal company.[7]
-
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations.[7]
-
Never dispose of this compound down the drain or in the regular trash.[7]
-
Workflow for Safe Handling
References
- 1. fishersci.com [fishersci.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
